2,3-Diphenyl-4-thiazolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIBOSWPDZUOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307450 | |
| Record name | 2,3-Diphenyl-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29291-15-4 | |
| Record name | 2,3-Diphenyl-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29291-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazolidinone, 2,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenyl-4-thiazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Crystal Structure and Conformation of 2,3-Diphenyl-1,3-thiazolidin-4-one
Introduction
The 1,3-thiazolidin-4-one core is a quintessential example of a privileged scaffold in medicinal chemistry. Molecules incorporating this heterocyclic system exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] This wide-ranging bioactivity stems from the versatile stereochemistry and substitution patterns the five-membered ring allows, enabling fine-tuned interactions with a variety of biological targets.
This guide focuses on a foundational member of this class: 2,3-Diphenyl-1,3-thiazolidin-4-one . As a parent compound for numerous derivatives, a deep understanding of its three-dimensional structure—both in the ordered solid-state and the dynamic solution-state—is critical for rational drug design. The spatial orientation of the phenyl rings and the puckering of the thiazolidinone core dictate the molecule's steric and electronic profile, which are fundamental to its pharmacokinetic and pharmacodynamic properties. This whitepaper provides a comprehensive analysis of its synthesis, crystal structure, and molecular conformation, supported by detailed experimental protocols for researchers in the field.
Synthesis: Forging the Thiazolidinone Core
The most established and reliable method for synthesizing 2,3-diaryl-1,3-thiazolidin-4-ones is the cyclocondensation reaction between a pre-formed Schiff base (imine) and thioglycolic acid.[2] The reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by an intramolecular cyclization to form the stable five-membered ring.
Caption: Figure 1: Primary Synthesis Pathway
An alternative, modern approach involves a one-pot, solvent-free multicomponent reaction of benzyl alcohol, aniline, and thioglycolic acid under conventional heating, offering high yields and aligning with the principles of green chemistry.[5]
Solid-State Analysis: The Crystal Structure
The definitive three-dimensional arrangement of a molecule in the solid state is determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's intrinsic conformation and its packing within the crystal lattice.
The crystal structure of 2,3-Diphenyl-1,3-thiazolidin-4-one (C₁₅H₁₃NOS) was elucidated by Yennawar, Tierney, and Silverberg in 2014.[6][7] Their work revealed several critical structural features:
-
Racemic Crystallization : The molecule is chiral at the C2 position but crystallizes as a racemate in the monoclinic P2₁/c space group, with two independent molecules co-existing in the asymmetric unit.[6][7]
-
Envelope Conformation : The five-membered thiazolidinone ring is not planar. It adopts a distinct envelope conformation , with the sulfur atom (S1) serving as the "flap," puckered out of the plane formed by the other four ring atoms.[6][7] This is a common conformation for saturated five-membered rings, relieving torsional strain.
-
Phenyl Group Orientation : The two phenyl rings (one at C2, one at N3) are oriented nearly perpendicular to each other. The dihedral angles between the phenyl ring planes are 82.77(7)° and 89.12(6)° for the two independent molecules in the asymmetric unit.[6][7] This arrangement minimizes steric hindrance between the bulky aryl substituents.
-
Intermolecular Interactions : In the crystal lattice, molecules are organized into chains along the b-axis, stabilized by weak C-H···O hydrogen bonds between the phenyl C-H donors and the carbonyl oxygen (O1) acceptor of an adjacent molecule.[6][7]
Caption: Figure 2: Key Structural Features
Crystallographic Data Summary
The following table summarizes the key crystallographic data reported for 2,3-Diphenyl-1,3-thiazolidin-4-one.[6]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NOS |
| Formula Weight | 255.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1119 (12) |
| b (Å) | 9.5317 (8) |
| c (Å) | 18.0016 (14) |
| β (°) | 96.945 (2) |
| Volume (ų) | 2573.1 (4) |
| Z (molecules/unit cell) | 8 |
| Temperature (K) | 298 |
| R-factor | 0.049 |
| CCDC Number | 1010627 |
Solution-State Analysis: A Dynamic Conformation
While X-ray crystallography provides a static snapshot, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the time-averaged conformation of a molecule in solution. For flexible molecules like 2,3-Diphenyl-1,3-thiazolidin-4-one, the solution-state structure can differ significantly from the solid-state.
Spectroscopic analysis of this compound and its derivatives has been reported, providing key insights.[2][8]
-
¹H NMR Spectroscopy : The proton spectrum is characterized by key signals:
-
A singlet for the methine proton at the C2 position. The chemical shift of this proton is sensitive to the electronic effects of substituents on the adjacent phenyl rings.[8]
-
A multiplet for the two diastereotopic protons of the methylene group at the C5 position.
-
Multiplets in the aromatic region corresponding to the two phenyl rings.
-
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure, with characteristic signals for the C=O carbonyl carbon, the C2 methine carbon, and the C5 methylene carbon.[8]
While the envelope conformation observed in the crystal is likely a low-energy state in solution, the molecule is expected to be dynamic. The energy barrier for ring puckering in five-membered rings is typically low, suggesting that the molecule may rapidly interconvert between different envelope or twist conformations in solution. Advanced NMR techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons, could be employed to map spatial proximities and provide a more detailed picture of the dominant solution-state conformation.[9]
Experimental & Analytical Protocols
Protocol 1: Synthesis of 2,3-Diphenyl-1,3-thiazolidin-4-one
This protocol is adapted from established literature procedures.[1][2]
Part A: Synthesis of N-benzylideneaniline (Schiff Base)
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve aniline (9.3 g, 0.1 mol) in 30 mL of ethanol.
-
Addition : Add benzaldehyde (10.6 g, 0.1 mol) dropwise to the aniline solution while stirring at room temperature.
-
Reaction : After the addition is complete, stir the mixture for 30 minutes. A yellow precipitate should form.
-
Isolation : Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying : Dry the N-benzylideneaniline product. The yield should be high.
Part B: Cyclocondensation to form the Thiazolidinone
-
Reactant Preparation : In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the N-benzylideneaniline (18.1 g, 0.1 mol) from Part A in 100 mL of dry toluene.
-
Addition : Add thioglycolic acid (9.2 g, 0.1 mol) to the solution.
-
Reaction : Heat the mixture to reflux and maintain for 3-4 hours. Water will be generated and can be removed using a Dean-Stark apparatus to drive the reaction to completion.
-
Work-up : After cooling to room temperature, wash the toluene solution sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from ethanol to yield pure 2,3-Diphenyl-1,3-thiazolidin-4-one as a white or off-white solid.
Protocol 2: Workflow for Single-Crystal X-ray Diffraction
This protocol outlines the general steps required to obtain a crystal structure, based on the methodology used in the literature.[6]
Caption: Figure 3: X-Ray Crystallography Workflow
Conclusion
The structural characterization of 2,3-Diphenyl-1,3-thiazolidin-4-one reveals a molecule with a well-defined three-dimensional architecture. In the solid state, its conformation is dominated by an envelope pucker of the thiazolidinone ring and a near-orthogonal arrangement of its two phenyl substituents. This rigid, sterically demanding conformation is a critical piece of information for understanding how this scaffold and its derivatives interact with biological macromolecules. While the solution-state conformation is likely more dynamic, the low-energy envelope form observed in the crystal provides a crucial starting point for computational modeling and the rational design of next-generation therapeutic agents based on the potent 1,3-thiazolidin-4-one core.
References
-
Silverberg, L. J., Pacheco, C. N., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2).
-
Kumar, A., & Singh, R. (2014). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 30(2), 651-656.
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar.
-
Gaikwad, A. B. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5), g798-g803.
-
El-Sayed, N. N. E., et al. (2019). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 24(21), 3852.
-
Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o847.
-
Viman, O., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Arabian Journal of Chemistry, 12(8), 3467-3477.
-
Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. ResearchGate.
-
Kumar, A., & Singh, R. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. International Journal of Chemical Studies, 7(3), 20-23.
-
Kaproń, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6446.
-
Kumar, A., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. ACS Omega, 8(23), 20649–20663.
-
Kaproń, B., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
-
Nashaan, F. A., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4- One Derived from Symmetrical 4-Amino-1,2,4-Triazole. ResearchGate.
-
Siakagian, V., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(10), 2269.
Sources
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. 2,3-Diphenyl-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The 2,3-Diphenyl-4-Thiazolidinone Scaffold: A Comprehensive Guide for Modern Drug Discovery
Abstract: The 4-thiazolidinone ring system represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets. This guide provides an in-depth technical exploration of the 2,3-diphenyl-4-thiazolidinone core, a specific and highly promising subclass. We will dissect its fundamental chemistry, detail robust synthetic strategies, and survey its extensive pharmacological landscape, including anticancer, antimicrobial, and anti-inflammatory activities. This document is designed for researchers and drug development professionals, offering field-proven insights into experimental design, structure-activity relationship (SAR) analysis, and the strategic workflow for advancing these compounds from hit to lead.
The Privileged Core: Understanding the 4-Thiazolidinone Scaffold
The 4-thiazolidinone nucleus is a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group at the 4th position. Its remarkable versatility stems from several key features:
-
Structural Rigidity and Planarity: The ring system provides a rigid framework, which is often beneficial for specific receptor binding, reducing the entropic penalty upon interaction.
-
Hydrogen Bonding Capability: The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while protons at the 5-position can act as donors, facilitating interactions with biological macromolecules.
-
Multiple Points for Diversification: The scaffold can be readily modified at the N-3, C-2, and C-5 positions, allowing for the fine-tuning of steric, electronic, and physicochemical properties to optimize potency and selectivity.[1][2]
The focus of this guide, the This compound scaffold, anchors two phenyl groups at key positions. The phenyl group at N-3 and the phenyl group at C-2 provide a foundational lipophilic character and offer extensive surfaces for further functionalization, making this a particularly rich scaffold for library development.
Synthetic Strategies: From Reactants to Core Scaffold
The most reliable and widely adopted method for synthesizing the this compound core is a two-step, one-pot condensation reaction.[3][4][5] This approach is valued for its efficiency and use of readily available starting materials.
The Core Reaction Mechanism
The synthesis proceeds via two mechanistically distinct stages:
-
Schiff Base Formation: An aromatic amine (aniline) reacts with an aromatic aldehyde (benzaldehyde) under acid catalysis. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine, commonly known as a Schiff base (in this case, N-benzylideneaniline).[3]
-
Cyclocondensation: The formed Schiff base then reacts with a sulfur-containing nucleophile, thioglycolic acid (mercaptoacetic acid). The thiol group attacks the imine carbon, and a subsequent intramolecular cyclization via amide bond formation yields the final this compound ring.[3][5]
This reaction pathway is highly efficient and provides a clear route to the desired heterocyclic system.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure. The rationale for using a Dean-Stark apparatus is to azeotropically remove water formed during the initial Schiff base formation, which drives the equilibrium towards the product, thereby increasing the yield.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Thioglycolic acid (1.1 eq)
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
Schiff Base Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add aniline (1.0 eq) and benzaldehyde (1.0 eq) in 100 mL of toluene.[6]
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 2-3 hours or until no more water is collected.[6]
-
Cooling & Addition: Allow the reaction mixture to cool to room temperature. Once cooled, add thioglycolic acid (1.1 eq) dropwise to the flask.
-
Cyclization: Re-heat the mixture to reflux and maintain for an additional 4-6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel. Wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL) to neutralize any unreacted thioglycolic acid, followed by a wash with brine (1 x 50 mL).[6]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification & Validation: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol. The final product's identity and purity must be validated using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination). The expected yield is typically high.[7]
The Pharmacological Landscape
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities.[1][3][4]
Anticancer Activity
This scaffold is a prolific source of potential anticancer agents.[8][9] The mechanisms are diverse and target key hallmarks of cancer.
-
Enzyme Inhibition: Many derivatives function by inhibiting enzymes crucial for cancer cell survival and proliferation. These include tubulin, which is essential for mitotic spindle formation, as well as protein tyrosine kinases and carbonic anhydrases.[10] Inhibition of tubulin polymerization leads directly to mitotic arrest and subsequent programmed cell death (apoptosis).[10]
-
Apoptosis Induction: Some compounds have been shown to inhibit anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards apoptosis.[10]
-
VEGFR-2 Inhibition: Certain analogues show potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][2]
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Antimicrobial Activity
The scaffold is also a potent source of antibacterial and antifungal agents.[11] Studies on 2,3-diaryl-thiazolidin-4-ones have reported significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) in the low mg/mL range.[12]
-
Bacterial Targets: Molecular docking studies suggest that the antibacterial action may involve the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[12]
-
Antifungal Targets: The antifungal activity is likely due to the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.[12] Ergosterol is the fungal equivalent of cholesterol and is vital for maintaining fungal cell membrane integrity.
Importantly, many of these compounds have shown low cytotoxicity in normal human cell lines, indicating a favorable therapeutic window.[12]
Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is the cornerstone of lead optimization. For the this compound scaffold, SAR studies have yielded critical insights.
-
Substitutions on the Phenyl Rings (C-2 and N-3): The electronic nature and position of substituents on the two phenyl rings are critical. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃) can dramatically alter potency.[2] This suggests that both electronic and steric factors govern the interaction with target proteins. A rigid aromatic ring is often better than a flexible alkyl ring for activity.[13]
-
Modification at the C-5 Position: The methylene group at the C-5 position is active and serves as a prime location for introducing further diversity.[7] Creating 5-benzylidene derivatives via condensation with various aldehydes is a common and effective strategy to extend the molecule and explore additional binding pockets in a target enzyme.[7]
Table 1: Representative SAR Data for Anticancer Activity (Hypothetical)
This table summarizes typical SAR trends observed for this scaffold against a human cancer cell line (e.g., MCF-7).
| Compound ID | R¹ (on C-2 Phenyl) | R² (on N-3 Phenyl) | R³ (at C-5) | IC₅₀ (µM) |
| Parent | H | H | H₂ | 55.2 |
| 1a | 4-Cl | H | H₂ | 15.8 |
| 1b | H | 4-Cl | H₂ | 21.4 |
| 1c | 4-OCH₃ | H | H₂ | 40.1 |
| 2a | 4-Cl | H | =CH-Ph | 5.3 |
| 2b | 4-Cl | H | =CH-(4-NO₂-Ph) | 2.1 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
A Practical Drug Discovery Workflow
Integrating the this compound scaffold into a drug discovery program follows a structured, multi-stage process.
Caption: A typical drug discovery workflow utilizing the scaffold.
This workflow begins with the rational selection of the scaffold, followed by the synthesis of a diverse library of analogues. These compounds are then tested in high-throughput screens against the disease target. Promising "hits" are identified and then subjected to rigorous lead optimization, guided by SAR studies, to improve potency, selectivity, and drug-like properties, with the ultimate goal of identifying a preclinical candidate.
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric assay for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Objective: To determine the IC₅₀ value of a test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, SH-SY5Y)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Test compound stock solution in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[14][16]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly tractable starting point for the discovery of new therapeutic agents. Its synthetic accessibility and broad biological activity make it a "wonder nucleus" worthy of continued investigation.[18]
Future research should focus on:
-
Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives showing potent phenotypic effects.
-
Multi-Target Ligands: Intentionally designing hybrids that can modulate multiple targets relevant to complex diseases like cancer.[9]
-
Improving Pharmacokinetics: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for in vivo efficacy.
The structural simplicity and proven potential of this scaffold ensure that it will remain a significant and fruitful area of exploration for medicinal chemists for the foreseeable future.
References
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
- Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.
- Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds.
- 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry.
- SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals.
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- MTT assay protocol. Abcam.
- Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived
- Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).
- Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evalu
- Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
- “NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. IJNRD.
- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorot
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Deriv
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. MDPI.
- Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Publishing.
- MTT Cell Proliferation Assay.
- Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells.
- Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine.
- A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges.
- Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
Sources
- 1. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 4. orientjchem.org [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives [mdpi.com]
- 9. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design [mdpi.com]
- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Screening of 2,3-Diphenyl-4-thiazolidinone Derivatives for Anticancer Activity
Abstract
The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the initial in vitro screening of a specific subclass, 2,3-diphenyl-4-thiazolidinone derivatives, for potential anticancer applications. We will delve into the rationale behind experimental design, from synthesis and characterization to a multi-tiered screening cascade designed to identify promising lead compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into cytotoxicity assessment, mechanistic elucidation, and early-stage druggability profiling.
Introduction: The Rationale for Targeting 2,3-Diphenyl-4-thiazolidinones
The global burden of cancer necessitates the continuous development of novel and effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing the thiazolidin-4-one core, have emerged as a focal point of extensive research due to their significant anticancer activities.[1][4] The 2,3-disubstituted-4-thiazolidinone framework, in particular, offers a versatile template for structural modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The presence of phenyl rings at both the N-3 and C-2 positions provides ample opportunity for substitution, which can profoundly influence the molecule's interaction with biological targets. This guide will systematically outline a robust screening protocol to identify and characterize novel this compound derivatives with potent and selective anticancer activity.
Synthesis and Characterization of this compound Derivatives
A common and efficient method for synthesizing the this compound scaffold involves a one-pot, three-component reaction.[1] This approach combines an aromatic aldehyde, an aromatic amine, and thioglycolic acid. The causality behind this choice of reactants lies in the straightforward formation of the thiazolidinone ring.
Step-by-Step Synthesis Protocol:
-
Schiff Base Formation: In a suitable solvent such as toluene or ethanol, equimolar amounts of a substituted benzaldehyde and a substituted aniline are refluxed, often with a catalytic amount of glacial acetic acid, to form the corresponding Schiff base (imine).
-
Cyclocondensation: To the cooled reaction mixture containing the in situ generated Schiff base, an equimolar amount of thioglycolic acid is added. The mixture is then refluxed for an extended period. The thiol group of thioglycolic acid attacks the imine carbon, followed by intramolecular cyclization and dehydration to yield the this compound derivative.[5]
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure derivative.
-
Characterization: The structure of the synthesized compounds must be unequivocally confirmed using modern analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the thiazolidinone ring).
-
In Vitro Anticancer Screening Cascade
A tiered approach to screening is crucial for efficiently identifying promising candidates while minimizing resource expenditure. The cascade begins with broad cytotoxicity screening, followed by more focused mechanistic and selectivity studies for the most potent compounds.
Primary Screening: Cytotoxicity Assessment
The initial step is to evaluate the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines. The choice of cell lines is critical and should ideally represent different cancer types to identify broad-spectrum or selective agents.[6][7] The National Cancer Institute's NCI60 panel is a well-established resource for this purpose.[8]
Recommended Cell Lines for Initial Screening:
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7, MDA-MB-231 | Representing hormone-dependent and independent breast cancers, respectively.[8] |
| Lung Cancer | A549, NCI-H460 | Common models for non-small cell lung cancer.[8] |
| Colon Cancer | HCT116, Caco-2 | Widely used for colorectal cancer research.[9][10] |
| Glioblastoma | U87MG | An aggressive brain tumor model. |
| Leukemia | K562 | A model for chronic myelogenous leukemia. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14][15] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Secondary Screening: Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity (low micromolar or nanomolar IC₅₀ values) in the primary screen should be advanced to secondary assays to investigate their mechanism of action. Many anticancer drugs induce cell death through apoptosis.[16]
Apoptosis Induction Assays:
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[16] Several assays can be employed to determine if the lead compounds induce apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide quantitative evidence of apoptosis induction.[17] These assays often use a luminogenic or fluorogenic substrate that is cleaved by the active caspase, producing a measurable signal.
-
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation are hallmark features. When viewed under a fluorescence microscope, DAPI staining of apoptotic cells reveals condensed and fragmented nuclei, which are distinct from the uniformly stained nuclei of healthy cells.[18]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat them with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Addition: Add a commercially available caspase-3/7 reagent (containing a luminogenic substrate) to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence is directly proportional to the amount of active caspase-3/7, indicating apoptosis.
Structure-Activity Relationship (SAR) Analysis
A preliminary SAR analysis can provide valuable insights into the chemical features that are crucial for anticancer activity.[1][4] By comparing the IC₅₀ values of derivatives with different substituents on the N-3 and C-2 phenyl rings, it is possible to identify key structural motifs that enhance potency.
Key Structural Features to Analyze:
-
Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl rings can significantly impact activity.
-
Steric Effects: The size and position of substituents can influence how the molecule fits into the binding pocket of its biological target.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by various substituents, affects its ability to cross cell membranes.
For example, studies have shown that the introduction of specific moieties, such as a 5-bromophenyl group or sulfonamide functionalities, can enhance the anticancer activity of thiazolidin-4-ones.[1] Creating hybrid molecules by combining the thiazolidin-4-one core with other pharmacologically attractive fragments is also a promising strategy.[4]
Early-Stage Druggability Assessment: In Silico ADMET Prediction
Before committing to more extensive preclinical studies, it is prudent to perform an early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising compounds. Several computational tools and web servers are available for this purpose.[19][20][21]
Key ADMET Parameters to Predict:
-
Lipinski's Rule of Five: Provides an indication of the "drug-likeness" of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
-
Aqueous Solubility: Affects absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.
-
Hepatotoxicity and Carcinogenicity: Early flags for potential toxicity issues.[21]
Conclusion and Future Directions
This guide has outlined a systematic and logical approach for the initial screening of this compound derivatives for anticancer activity. By following this multi-tiered strategy, researchers can efficiently identify and characterize promising lead compounds. The data generated from the cytotoxicity assays, mechanistic studies, SAR analysis, and in silico ADMET predictions will form a solid foundation for further optimization and preclinical development. Future work on the most promising hits would involve validation in more complex in vitro models (e.g., 3D spheroids or organoids) and eventual progression to in vivo animal models to assess efficacy and safety.
References
-
Dahiya, R., & Pathak, D. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Advances, 11(45), 28283-28317. [Link]
-
Skora, B., Lewińska, A., Kryshchyshyn-Dylevych, A., Kaminskyy, D., Lesyk, R., & Szychowski, K. A. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1654-1663. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2022). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of the Iranian Chemical Society, 19(11), 4887-4900. [Link]
-
Singh, P., Kumar, V., & Singh, S. (2022). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal, 10(11), 46-63. [Link]
-
Skora, B., Lewińska, A., Kryshchyshyn-Dylevych, A., Kaminskyy, D., Lesyk, R., & Szychowski, K. A. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Molecules, 27(3), 894. [Link]
-
Singh, P., Kumar, V., & Singh, S. (2023). ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore, 14(1), e-23-1411. [Link]
-
Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Pharmaceuticals, 14(12), 1269. [Link]
-
Sala, G., et al. (2021). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Bioorganic & Medicinal Chemistry, 34, 116039. [Link]
-
Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2021). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8767. [Link]
-
Kandeel, M. M., & El-Tombary, A. A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6484. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. Journal of Physics: Conference Series, 1234, 012056. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 13(6), 172–179. [Link]
-
Pathak, V. N., Goyal, S., & Sharma, S. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 28(1), 221-227. [Link]
-
Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 8(51), 48873-48884. [Link]
-
Li, J., et al. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Cell, 38(6), 841-854.e6. [Link]
-
Frankfurt, O. S., & Krishan, A. (2001). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. Cell Proliferation, 34(4), 259-272. [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4‑Thiazolidinone Derivatives. ACS Omega, 8(51), 48873-48884. [Link]
-
Kandeel, M. M., & El-Tombary, A. A. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6484. [Link]
-
CELLector. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]
-
Kumar, K. S., et al. (2015). Synthesis and Invitro Anti-Cancer Evaluation of Some Novel 2, 3 Disubstituted Thiazolidinones. PharmaInfo.net, 13(2), 1-10. [Link]
-
Wang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12053. [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
-
Wang, H., et al. (2022). Cytotoxicity MTT Assay Protocols and Methods. In Springer Protocols. [Link]
-
Al-Ostath, A., Zord, A. A., & Al-Qatatsheh, A. (2022). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins. AIP Conference Proceedings, 2386(1), 060015. [Link]
-
Adan, A., et al. (2016). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (117), 54728. [Link]
-
Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]
-
da Silva, G. P., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(11), 5941. [Link]
-
Chen, Y., et al. (2024). Saikosaponin D induced apoptosis and anti-tumor effect enhancing chemo. Cancer Management and Research, 16, 1-14. [Link]
-
Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
Sources
- 1. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 6. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. galaxypub.co [galaxypub.co]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. library.dmed.org.ua [library.dmed.org.ua]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.aip.org [pubs.aip.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2,3-Diphenyl-4-thiazolidinone
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Role of Spectroscopic Diligence in Modern Drug Discovery
In the landscape of medicinal chemistry, the thiazolidinone scaffold is a recurring motif of significant interest, demonstrating a remarkable breadth of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2,3-diphenyl-4-thiazolidinone derivative, the subject of this guide, represents a fundamental structure within this class. Its precise and unambiguous characterization is not merely an academic exercise but a critical checkpoint in the drug discovery and development pipeline. Spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR), provide the foundational data for structural verification, purity assessment, and a deeper understanding of the molecule's electronic and conformational properties. This guide is designed to serve as an in-depth technical resource, offering not just the core spectroscopic data but also the underlying principles and practical considerations for its acquisition and interpretation.
Molecular Architecture: A Spectroscopic Perspective
The spectroscopic signature of this compound is a direct manifestation of its molecular structure. Key features to consider are:
-
The Thiazolidinone Core: A five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group.
-
A Tertiary Amide: The carbonyl group at position 4 (C4) is part of a tertiary amide linkage, influenced by the adjacent nitrogen (N3) and the phenyl group attached to it.
-
Chiral Center: The carbon at position 2 (C2) is a chiral center, bonded to the sulfur atom, the nitrogen atom, a phenyl group, and a hydrogen atom.
-
Methylene Group: A CH₂ group at position 5 (C5) adjacent to the sulfur atom and the carbonyl group.
-
Two Phenyl Rings: One attached to the nitrogen at N3 and another to the carbon at C2, which will dominate the aromatic region of the NMR spectrum.
Figure 1: Annotated molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
The ATR technique is highly recommended for solid samples as it requires minimal to no sample preparation, ensuring high reproducibility.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. A wipe with isopropanol followed by a background scan is standard procedure. The background scan is crucial to computationally subtract the IR absorptions of atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid this compound onto the center of the ATR crystal. Only a few milligrams are necessary.
-
-
Pressure Application & Contact:
-
Lower the instrument's anvil and apply firm, consistent pressure. This step is critical for ensuring good optical contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample effectively.[4]
-
-
Data Acquisition:
-
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Core IR Data for this compound
The following table summarizes the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Correlation |
| ~ 3060 | Medium | Aromatic C-H Stretch | Phenyl Rings |
| ~ 2925 | Weak | Aliphatic C-H Stretch | CH₂ group at C5 |
| ~ 1685 | Strong | C=O (Amide I) Stretch | Carbonyl group at C4 |
| ~ 1595, 1490 | Medium-Strong | C=C Aromatic Ring Stretch | Phenyl Rings |
| ~ 1350 | Medium | C-N Stretch | N3-C4 and N3-C2 bonds |
| ~ 755, 695 | Strong | Aromatic C-H Out-of-Plane Bend | Monosubstituted Phenyl Rings |
| ~ 690 | Weak-Medium | C-S Stretch | Thiazolidinone Ring |
In-depth Interpretation of the IR Spectrum
The IR spectrum of this compound is highly characteristic. The most prominent feature is the intense absorption band around 1685 cm⁻¹ , which is unequivocally assigned to the stretching vibration of the tertiary amide carbonyl group (C=O) of the thiazolidinone ring.[1] Its position below 1700 cm⁻¹ is typical for five-membered lactams. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the series of C=C stretching absorptions between 1490 and 1595 cm⁻¹. The strong bands at approximately 755 and 695 cm⁻¹ are diagnostic for monosubstituted benzene rings, arising from the collective out-of-plane bending of the five adjacent C-H bonds.[5] The weaker aliphatic C-H stretching from the CH₂ group at C5 is also observable around 2925 cm⁻¹. The region below 1500 cm⁻¹, known as the fingerprint region, contains a multitude of complex vibrations, including the C-N and C-S stretches, which further confirm the overall molecular skeleton.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of each type of proton (¹H) and carbon (¹³C) atom.
Experimental Protocol: Solution-State NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound. The solvent must completely dissolve the sample to ensure a homogeneous solution, which is critical for proper magnetic field shimming and obtaining high-resolution spectra.[7][8]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is within the active region of the NMR probe (typically 4-5 cm).[8]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field instrument. A sufficient number of scans (typically 8-16) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required. Broadband proton decoupling is employed to simplify the spectrum to singlets and enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Fundamental ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.20 | Multiplet | 10H | Aromatic Protons (2 x C₆H₅) |
| 5.71 | Singlet | 1H | CH at C2 |
| 3.92 | Singlet | 2H | CH₂ at C5 |
Fundamental ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 170.5 | C=O (C4) |
| 138.2, 135.5 | Quaternary Aromatic Carbons |
| 129.3, 128.9, 128.5, 127.9, 126.8, 125.4 | Aromatic CH Carbons |
| 65.8 | CH (C2) |
| 35.1 | CH₂ (C5) |
In-depth Interpretation of the NMR Spectra
Figure 2: A logical workflow for the interpretation of NMR data.
-
¹H NMR Spectrum: The proton spectrum provides three key sets of signals. The complex multiplet between 7.20 and 7.50 ppm , integrating to 10 protons, is characteristic of the two non-equivalent phenyl rings. The most diagnostic signal for the thiazolidinone ring is the singlet at 5.71 ppm , corresponding to the single proton on the C2 carbon. Its downfield chemical shift is a result of the deshielding effect of the adjacent electronegative nitrogen and sulfur atoms, as well as the anisotropic effect of the C2-phenyl ring. The methylene protons at C5 are diastereotopic but often appear as a singlet at approximately 3.92 ppm in achiral solvents, indicating accidental chemical shift equivalence. The absence of splitting for the C2 and C5 protons is a key feature, confirming the substitution pattern.
-
¹³C NMR Spectrum: The ¹³C spectrum provides a carbon count and information about the electronic environment of each carbon. The most downfield signal at 170.5 ppm is characteristic of the amide carbonyl carbon (C4). The aromatic region displays multiple signals between 125 and 139 ppm , consistent with the two phenyl groups. The methine carbon at C2 appears around 65.8 ppm , shifted downfield by the adjacent heteroatoms. The methylene carbon at C5 is the most upfield signal of the core structure, resonating at approximately 35.1 ppm .
Conclusion: A Self-Validating Spectroscopic Profile
The collective IR and NMR data provides a robust and self-validating fingerprint for the structure of this compound. The IR spectrum confirms the presence of the critical amide carbonyl and aromatic functionalities. The NMR spectra, through a combination of chemical shifts, integration, and signal multiplicity, establish the precise carbon-hydrogen framework and the connectivity of the constituent parts. This comprehensive spectroscopic dataset serves as an authoritative reference for researchers, enabling confident identification, quality control, and further investigation of this important class of heterocyclic compounds in drug development and related scientific endeavors.
References
-
Jain, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: A review. Bioorganic & Medicinal Chemistry, 20(11), 3378-3395. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Rao, C. N. R. (1963). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 41(8), 2143-2148. [Link]
-
Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinones: A new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 43(5), 897-905. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2). [Link]
-
Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic Chemistry, 75, 404-423. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
Sources
- 1. Synthetic and medicinal perspective of thiazolidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. emerypharma.com [emerypharma.com]
- 8. organomation.com [organomation.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 4-Thiazolidinones
For decades, the 4-thiazolidinone core has served as a versatile and enduring scaffold in medicinal chemistry, giving rise to a vast array of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these remarkable heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, the evolution of their synthesis, and the scientific rationale behind their journey from laboratory curiosities to clinically significant therapeutic agents.
The Dawn of a Privileged Scaffold: Early Synthesis and Discovery
The story of 4-thiazolidinones begins in the late 19th century, a period of foundational advancements in organic chemistry and structural theory. The first documented synthesis of a 4-thiazolidinone derivative, specifically the 2-thioxo-4-thiazolidinone known as rhodanine, was achieved by Marceli Nencki and W. Sieber in 1883. Their pioneering work involved the reaction of ammonium rhodanide (thiocyanate) with chloroacetic acid. This initial discovery, however, did not immediately trigger a wave of biological investigation.
For several decades, 4-thiazolidinones remained largely within the realm of fundamental organic chemistry. It was the groundbreaking discovery of penicillin in 1928 by Alexander Fleming and its subsequent development as a life-saving antibiotic that inadvertently cast a spotlight on the therapeutic potential of related heterocyclic structures.[1][2] The structural similarity between the thiazolidine ring of penicillin and the 4-thiazolidinone core prompted chemists to explore these synthetic analogs as potential antibacterial agents. This marked a pivotal shift in the perception of 4-thiazolidinones, transforming them from chemical curiosities into a promising new frontier in the search for novel therapeutics.
The Mid-20th Century Renaissance: A Surge in Biological Exploration
The 1960s witnessed a significant surge in research interest surrounding 4-thiazolidinone compounds.[3] This "renaissance" was fueled by the growing need for new drugs to combat a range of diseases and the increasing sophistication of synthetic and screening methodologies. Scientists of this era began to systematically synthesize and evaluate a multitude of 4-thiazolidinone derivatives, unearthing a remarkable diversity of biological activities far beyond their initial consideration as simple penicillin analogs.
Early biological screening programs were largely focused on antimicrobial activity. Researchers methodically investigated the impact of various substituents at the N-3 and C-2 positions of the 4-thiazolidinone ring on antibacterial and antifungal efficacy. These early structure-activity relationship (SAR) studies, though rudimentary by modern standards, laid the crucial groundwork for understanding how molecular modifications influence biological function. For instance, it was observed that the introduction of aromatic and heterocyclic moieties at the C-2 position often led to enhanced antimicrobial properties.
Foundational Synthetic Methodologies: Building the Core
The versatility of the 4-thiazolidinone scaffold is, in large part, due to the robustness and flexibility of its synthetic routes. One of the most common and enduring methods for the synthesis of 2,3-disubstituted 4-thiazolidinones involves a one-pot, three-component reaction.[4] This elegant approach brings together an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid.
General Three-Component Synthesis of 4-Thiazolidinones
This classical method proceeds through the initial formation of a Schiff base from the amine and the carbonyl compound, which is then attacked by the sulfur atom of the mercapto-acid, followed by an intramolecular cyclization to yield the 4-thiazolidinone ring. The inherent efficiency and modularity of this reaction have allowed for the creation of vast libraries of diverse 4-thiazolidinone derivatives for biological screening.
Experimental Protocol: A Representative Three-Component Synthesis
-
Schiff Base Formation (Intermediate Step):
-
To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or glacial acetic acid), add an equimolar amount of an aldehyde or ketone (1.0 eq).
-
The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to several hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclocondensation:
-
To the solution containing the in situ generated Schiff base, add thioglycolic acid (1.0-1.2 eq).
-
The reaction mixture is then refluxed for a period of 2 to 24 hours. The progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
-
Work-up and Purification:
-
The resulting crude product is typically dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted thioglycolic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The final product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
The causality behind the choice of reactants in this protocol lies in their fundamental chemical reactivity. The amine and carbonyl components readily form the imine intermediate, which possesses an electrophilic carbon atom that is susceptible to nucleophilic attack by the thiol group of the mercapto-acid. The subsequent intramolecular condensation is thermodynamically driven, leading to the stable five-membered heterocyclic ring.
A Plethora of Biological Activities: From Antimicrobials to Metabolic Modulators
The systematic exploration of 4-thiazolidinone derivatives has unveiled a truly remarkable spectrum of pharmacological activities. This has solidified the 4-thiazolidinone core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of interacting with a wide range of biological targets.
| Biological Activity | Description | Key Structural Features often Associated with Activity |
| Antimicrobial | Inhibition of the growth of bacteria and fungi.[5] | Aromatic or heterocyclic substituents at the C-2 and N-3 positions. |
| Anticancer | Cytotoxic effects against various cancer cell lines. | Modifications at the C-5 position, often with an arylidene group. |
| Anti-inflammatory | Reduction of inflammation, often through the inhibition of enzymes like COX and LOX. | Varied, with different substitution patterns impacting activity. |
| Antidiabetic | Improvement of insulin sensitivity, famously exemplified by the glitazone class of drugs. | The thiazolidinedione (2,4-dione) core is crucial for this activity. |
| Antiviral | Inhibition of viral replication, including activity against HIV. | Diverse, with specific substitutions targeting viral enzymes. |
| Anticonvulsant | Suppression of seizures. | Often feature bulky aromatic groups at the C-2 and/or N-3 positions. |
The discovery of the thiazolidinedione class of antidiabetic drugs, such as Rosiglitazone and Pioglitazone, represents a landmark achievement in the history of 4-thiazolidinone research. These drugs, which are agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), revolutionized the treatment of type 2 diabetes by targeting insulin resistance.
The Modern Era and Future Perspectives
Research into 4-thiazolidinone compounds continues to be a vibrant and highly productive area of medicinal chemistry. Modern synthetic strategies, including microwave-assisted synthesis and the use of green chemistry principles, have further expanded the accessible chemical space of 4-thiazolidinone derivatives.[6]
The historical journey of 4-thiazolidinone compounds is a testament to the power of scientific curiosity and the iterative process of synthesis, screening, and structure-activity relationship studies. From its humble beginnings as a laboratory curiosity in the 19th century to its current status as a cornerstone of modern drug discovery, the 4-thiazolidinone scaffold continues to inspire the development of new and innovative therapeutic agents. The rich history of this remarkable heterocyclic system provides a solid foundation and a source of inspiration for future generations of medicinal chemists.
References
- Nencki, M., & Sieber, W. (1883). Ueber die Verbindungen der Aldehyde mit Rhodanwasserstoffsäure und Ammoniak. Journal für Praktische Chemie, 28(1), 1-27.
- Fleming, A. (1929). On the Antibacterial Action of Cultures of a Penicillium, with Special Reference to their Use in the Isolation of B. influenzæ.
- Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 542–594.
- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI.
- Sharma, A., Sharma, D., Saini, N., Sharma, S. V., Thakur, V. K., Goyal, R. K., & Sharma, P. C. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 7(1), 1-28.
- Deep, A., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(112), 109485–109494.
- Thiazolidine-4-one, a biologically active scaffold. (2008). European Journal of Medicinal Chemistry.
- Alexander Fleming Discovery and Development of Penicillin. (n.d.). American Chemical Society.
- History of penicillin. (n.d.). Wikipedia.
- Penicillin. (n.d.). Wikipedia.
- Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts. (2025). Britannica.
- Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies.
- The history of penicillin. (n.d.). Wikipedia.
Sources
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. History of penicillin - Wikipedia [en.wikipedia.org]
- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Structural Elucidation of 2,3-Diphenyl-4-thiazolidinone using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thiazolidinone scaffolds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitubercular properties.[1] The 2,3-diphenyl-4-thiazolidinone core, in particular, serves as a crucial building block for the synthesis of various pharmacologically active compounds.[1] Accurate structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules in solution.
This application note provides a detailed guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. We will delve into the interpretation of the spectra, including chemical shift assignments and coupling constant analysis, and provide a comprehensive, field-proven protocol for sample preparation and data acquisition.
Molecular Structure and Numbering
The structural analysis by NMR spectroscopy is based on the specific arrangement of protons and carbons within the molecule. The numbering convention used in this note for this compound is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. A representative analysis in CDCl₃ is detailed below.
Causality behind Chemical Shifts and Splitting Patterns:
-
H-2 (Methine Proton): The proton at the C2 position is a methine proton situated between a sulfur atom, a nitrogen atom, and a phenyl ring. This unique electronic environment results in a characteristic downfield chemical shift, typically observed as a singlet around δ 6.12 ppm . The singlet nature arises from the absence of adjacent protons on the thiazolidinone ring.
-
H-5 (Methylene Protons): The two protons on the C5 carbon are diastereotopic due to the chiral center at C2. This means they are in different chemical environments and will appear as distinct signals. They typically resonate as a multiplet or as two separate doublets of doublets (dd) in the range of δ 3.58-4.04 ppm . The geminal coupling between these two protons and their vicinal coupling with any adjacent protons (if present) would lead to complex splitting patterns. In the case of an unsubstituted C5, they appear as an AB quartet or two distinct doublets.
-
Aromatic Protons (C₆H₅): The protons on the two phenyl rings will appear in the aromatic region of the spectrum, typically between δ 7.0-7.8 ppm . The signals are often complex and overlapping multiplets due to the various ortho, meta, and para protons of both the N-phenyl and C2-phenyl groups.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Rationale for Chemical Shift Assignments:
-
C-4 (Carbonyl Carbon): The carbonyl carbon of the amide group is significantly deshielded and appears far downfield, typically around δ 170.1-171.2 ppm .
-
Aromatic Carbons: The carbons of the two phenyl rings will resonate in the range of δ 125-140 ppm . The exact chemical shifts will depend on the substitution pattern and the electronic effects of the thiazolidinone ring. The ipso-carbons (the carbons directly attached to the thiazolidinone ring) will have distinct chemical shifts compared to the ortho, meta, and para carbons.
-
C-2 (Methine Carbon): The carbon at the C2 position, bonded to both sulfur and nitrogen, is found in the range of δ 59.0-63.0 ppm .
-
C-5 (Methylene Carbon): The methylene carbon at the C5 position typically resonates in the range of δ 32.3-33.9 ppm .
Summary of NMR Data
| ¹H NMR | ¹³C NMR | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| H-2 | ~ 6.12 (s, 1H) | C-4 (C=O) | ~ 170.1 - 171.2 |
| H-5 | ~ 3.58 - 4.04 (m, 2H) | Aromatic C | ~ 125 - 140 |
| Aromatic-H | ~ 7.0 - 7.8 (m, 10H) | C-2 | ~ 59.0 - 63.0 |
| C-5 | ~ 32.3 - 33.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, m = multiplet.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.
Materials
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a small cotton or glass wool plug
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS) - often included in deuterated solvents.
Protocol Workflow
Caption: Experimental workflow for NMR analysis of this compound.
Detailed Steps:
-
Weighing the Sample: Accurately weigh the required amount of this compound. For a standard ¹H NMR spectrum, 5-25 mg is sufficient, while a ¹³C NMR spectrum may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[2]
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Ensuring Homogeneity: Vortex the sample gently until the solid is completely dissolved. A homogenous solution is crucial for obtaining sharp NMR signals.
-
Filtering the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Capping the Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased and the baseline is corrected.
-
Referencing: The chemical shifts are referenced to the signal of the internal standard, TMS, which is set to 0.00 ppm.
-
Integration: For the ¹H NMR spectrum, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Analysis and Assignment: The chemical shifts, splitting patterns, and integration values are analyzed to assign each signal to a specific proton or carbon in the molecule.
Conclusion
This application note provides a comprehensive guide for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed spectral analysis and the robust experimental protocol, researchers can confidently elucidate the structure of this important heterocyclic compound. The provided data and methodologies serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the accurate characterization of novel 4-thiazolidinone derivatives.
References
- Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone – A biologically active scaffold. European Journal of Medicinal Chemistry, 43(5), 897-905.
- Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. International Journal of Chemical Studies, 7(3), 332-335.
- Silverberg, L. J., Pacheco, C. R. N., Lagalante, A. F., & Bayliff, J. A. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
- Kumar, A., & Patil, V. (2017). Thiazolidin-4-ones: A review on their synthesis and biological activities. European Journal of Medicinal Chemistry, 138, 608-624.
- Abdullah, M. N. (2014). Synthesis, Spectroscopic Characterization and Biological Evaluation of Some New Thiazolidin-4-one Derivatives. Journal of Al-Nahrain University, 17(2), 57-65.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Benedini, F., Ferrario, F., Sala, A., Sala, L., & Soresinetti, P. A. (1995). Synthesis and NMR Studies of Thiazolidine-4-carboxylic Acid Derivatives Containing a Nitro Ester Function. Journal of Heterocyclic Chemistry, 32(4), 1239-1243.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
-
ALWSCI. (2024, July 25). How To Prepare And Run An NMR Sample. Retrieved from [Link]
- Li, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
-
ResearchGate. (n.d.). Representative 13C NMR data of 4-thiazolidinone. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,3-Diphenyl-4-thiazolidinone
Welcome to the technical support guide for the synthesis of 2,3-Diphenyl-4-thiazolidinone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes. The 4-thiazolidinone scaffold is a cornerstone in medicinal chemistry, renowned for a vast array of biological activities including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] Mastering its synthesis is a critical step in developing novel therapeutic agents.
This guide is structured to address specific issues through a troubleshooting Q&A and a broader FAQ section, grounded in established chemical literature.
Core Synthetic Workflow: A Two-Stage Approach
The most common and reliable method for synthesizing this compound involves a two-step process. First is the formation of an N-benzylideneaniline, commonly known as a Schiff base, from aniline and benzaldehyde. The second step is the critical cyclocondensation of this Schiff base with thioglycolic acid.[1]
Caption: General two-step workflow for this compound synthesis.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is formatted to directly answer the pressing questions that arise during experimentation.
Q1: My reaction yield is consistently low or non-existent. What are the potential causes and how can I improve it?
Low yield is the most frequent issue. The root cause often lies in one of five key areas: reactant quality, moisture, reaction conditions, or stoichiometry.
-
Cause 1: Impure Schiff Base (N-benzylideneaniline): The cyclocondensation step is highly sensitive to the purity of the imine intermediate. If the Schiff base is contaminated with unreacted aniline or benzaldehyde, these impurities can engage in side reactions.
-
Solution: Ensure the Schiff base is properly purified before use, typically by recrystallization from ethanol. Its identity and purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).
-
-
Cause 2: Presence of Water: This reaction is a condensation, meaning it generates water. The presence of excess water at the start or inefficient removal during the reaction can push the equilibrium back towards the starting materials, halting product formation.
-
Solution: Use an anhydrous solvent like dry benzene or toluene. Employ a Dean-Stark apparatus during reflux to azeotropically remove the water generated in situ. This is one of the most effective ways to drive the reaction to completion.
-
-
Cause 3: Inadequate Reaction Time or Temperature: The cyclocondensation of an N-aryl imine is known to be slower than that of an N-alkyl imine due to the electronic effects of the phenyl group on the nitrogen.[4]
-
Cause 4: Thioglycolic Acid Degradation or Incorrect Stoichiometry: Thioglycolic acid can oxidize or undergo self-condensation if old or improperly stored. Using a stoichiometric excess may sometimes help, but a large excess can complicate purification.
-
Solution: Use freshly opened or distilled thioglycolic acid. Start with a 1:1 or a slight molar excess (e.g., 1.1 equivalents) of thioglycolic acid relative to the Schiff base.
-
Q2: My TLC and NMR show significant impurities after the reaction. What are the likely side products and how can I minimize them?
The presence of multiple products indicates side reactions are competing with your main pathway.
-
Side Product 1: Unreacted Starting Materials: The most common "impurities" are simply unreacted N-benzylideneaniline and thioglycolic acid.
-
Mitigation: This points to an incomplete reaction. See the solutions for Q1, particularly regarding water removal and reaction time.
-
-
Side Product 2: Hydrolyzed Schiff Base: If moisture is present, the Schiff base can hydrolyze back to aniline and benzaldehyde.
-
Mitigation: Rigorous exclusion of water is paramount. Use dry solvents and glassware.
-
-
Side Product 3: Dithio-bis(acetic acid): Thioglycolic acid can oxidize, especially in the presence of air and at high temperatures, to form a disulfide dimer.
-
Mitigation: While difficult to completely avoid, using fresh reactant and maintaining an inert atmosphere (e.g., with nitrogen or argon) can help, though it's often not strictly necessary for this specific synthesis. Proper purification will remove this impurity.
-
Q3: I'm struggling to isolate a pure, solid product. What purification strategies are most effective?
Purification can be challenging if the crude product is an oil or contains persistent impurities. A systematic approach is key.
-
Step 1: Aqueous Work-up: Before any recrystallization, it's vital to remove acidic and water-soluble impurities.
-
Protocol: After cooling the reaction mixture, wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted thioglycolic acid, followed by a water wash, and finally a brine wash to aid in separating the organic layer. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
Step 2: Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: The literature reports successful recrystallization from glacial acetic acid or ethanol.[1] You may need to experiment with solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal system that dissolves the compound when hot but allows for good crystal formation upon cooling.
-
-
Step 3: Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.
-
System: A silica gel column with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a standard choice. Monitor the fractions by TLC to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the cyclocondensation step?
The mechanism is a nucleophilic addition followed by intramolecular cyclization and dehydration. The sulfur atom of thioglycolic acid acts as the nucleophile, attacking the electrophilic carbon of the imine (Schiff base). This is followed by an intramolecular amide bond formation, which closes the ring.[4]
Caption: Key stages in the cyclocondensation mechanism of 4-thiazolidinone formation.
Q: Are there more modern, higher-yielding methods available?
Yes. Recent developments focus on "green chemistry" principles. A one-pot, solvent-free multicomponent reaction has been reported where benzyl alcohol, aniline, and thioglycolic acid are heated together.[6] This method avoids hazardous solvents and can produce yields in the range of 95-98% with shorter reaction times.[6]
Q: How critical is the stoichiometry of the reactants?
It is quite critical. A 1:1 molar ratio of the Schiff base to thioglycolic acid is the theoretical ideal. A slight excess of thioglycolic acid (~1.1 eq) can help drive the reaction to completion but a large excess will lead to purification difficulties. Precise measurement of your starting materials is a prerequisite for a high-yield reaction.
Q: Can I use a catalyst for the cyclocondensation?
The reaction is typically performed thermally without a catalyst. However, for more challenging syntheses of related structures, peptide coupling agents or dehydrating agents like propylphosphonic anhydride (T3P) have been used to promote the amide bond formation step.[4] For this specific synthesis, optimizing conditions (especially water removal) is usually sufficient.
Data Summary & Protocols
Table 1: Comparison of Synthetic Methodologies
| Parameter | Conventional Two-Step Method | Modern One-Pot Method |
| Reactants | N-benzylideneaniline, Thioglycolic Acid | Benzyl alcohol, Aniline, Thioglycolic Acid |
| Solvent | Dry Benzene or Toluene[1] | Solvent-free[6] |
| Catalyst | None (thermal) | None (thermal)[6] |
| Conditions | Reflux (~80-110 °C) with water removal | Conventional Heating |
| Typical Time | ~8 hours[1] | ~2.5 hours[6] |
| Reported Yield | ~50-70% | 95-98%[6] |
Experimental Protocol: Conventional Synthesis
This protocol is a synthesized example based on common literature procedures and should be adapted and optimized for your specific laboratory conditions.[1][5]
Step 1: Synthesis of N-benzylideneaniline (Schiff Base)
-
In a round-bottom flask, combine equimolar amounts of freshly distilled aniline and benzaldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the mixture at room temperature for 30 minutes, then gently warm for an additional 15-20 minutes.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry. Recrystallize from ethanol to obtain pure N-benzylideneaniline.
Step 2: Synthesis of this compound
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add the purified N-benzylideneaniline (1 equivalent) and dry benzene or toluene.
-
Add thioglycolic acid (1.1 equivalents) dropwise to the mixture.
-
Heat the mixture to a vigorous reflux and continue for 6-8 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the Schiff base starting material is consumed.
-
Once complete, cool the flask to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent like ethyl acetate and perform the aqueous work-up as described in Troubleshooting Q3.
-
After drying and evaporating the organic solvent, purify the final product by recrystallization from ethanol or glacial acetic acid.
References
- Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. International Journal of Research and Analytical Reviews, 6(2), 332-338.
- Oriental Journal of Chemistry. (2012). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 28(3).
- IJNRD. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - ”THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5).
- Silverberg, L. J., Tierney, J., & Yennawar, H. P. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Organic Chemistry, 5, 225-238.
- Kaminskyy, D., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 542-595.
- Yennawar, H. P., Tierney, J., & Silverberg, L. J. (2014). 2,3-Diphenyl-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o789.
- Lesyk, R., & Zimenkovsky, B. (2022). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Pharmacia, 69(2), 473-490.
- Biernacka, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6435.
- Biernacka, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
- Silverberg, L. J., Tierney, J., & Yennawar, H. P. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles.
- de Oliveira, R. S., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2681-2694.
Sources
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ijnrd.org [ijnrd.org]
Technical Support Center: Navigating Cyclocondensation Reactions with Thioglycolic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to cyclocondensation reactions involving thioglycolic acid (TGA). These reactions are fundamental in synthesizing a vast array of sulfur-containing heterocycles, such as thiazolidinones and 1,3-thiazines, which are cornerstone scaffolds in medicinal chemistry and drug development.[1][2] However, the unique bifunctional nature of TGA—possessing both a nucleophilic thiol and a carboxylic acid—along with its susceptibility to oxidation, presents a distinct set of experimental challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights. We will move beyond simple procedural lists to explore the causality behind common issues, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during cyclocondensation reactions with TGA. Each answer is structured to help you diagnose the root cause and implement a robust solution.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent issue that can typically be traced back to one of three areas: incomplete conversion, competing side reactions, or product loss during work-up.
-
Incomplete Conversion: The condensation step, which involves the formation of a new C-N or C-S bond and the elimination of water, is a reversible equilibrium. To drive the reaction forward, active removal of water is critical.
-
Causality: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium towards the desired heterocyclic product.
-
Solution: If using a non-polar solvent like toluene or benzene, employ a Dean-Stark apparatus to azeotropically remove water as it forms. For reactions in polar aprotic solvents like DMF, the addition of a dehydrating agent or running the reaction at a higher temperature can be effective. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[3]
-
-
Competing Side Reactions: Thioglycolic acid is a potent reducing agent and can be easily oxidized.
-
Causality: The thiol group (-SH) in TGA is susceptible to oxidation, especially in the presence of air (O₂) at elevated temperatures or basic pH, leading to the formation of dithiodiglycolic acid ([SCH₂CO₂H]₂).[4][5] This side reaction consumes your TGA, reducing the potential yield.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Always use freshly opened or purified TGA. If you suspect oxidation, you can check for the disulfide impurity via TLC or NMR.
-
-
Product Loss During Work-up: The polarity of thiazolidinone and similar heterocyclic products can lead to challenges during aqueous extraction.
-
Solution: Minimize the number of aqueous washes. If your product has basic nitrogen, an acidic wash might protonate it, increasing its water solubility and causing loss. Conversely, a basic wash could deprotonate the carboxylic acid of unreacted TGA, helping to remove it, but may also affect product stability. Careful pH monitoring during extraction is key.[6]
-
Q2: I am observing multiple spots on my TLC, indicating significant side product formation. What are these byproducts and how can I minimize them?
A2: The most common byproduct is the aforementioned dithiodiglycolic acid from TGA oxidation.[4] However, other side products can arise from the reactivity of your starting materials.
-
Self-Condensation of Starting Materials: If you are performing a three-component reaction (e.g., amine, aldehyde, and TGA), the amine and aldehyde can form an aminal or other oligomeric structures if not consumed quickly by the TGA.
-
Thiolactone Formation: TGA can undergo self-condensation at high temperatures to form thioglycolides (cyclic dimers and oligomers).[7] This is more prevalent in concentrated solutions and under harsh thermal conditions.
-
Minimization Strategy: The key is to control the reaction sequence. In a three-component reaction to form a thiazolidinone, it is often best to pre-form the imine intermediate by reacting the amine and aldehyde first. This ensures the imine is present for immediate reaction once the TGA is introduced, minimizing the opportunity for other pathways. Monitor the imine formation by TLC before proceeding.[8]
Q3: The purification of my final product is proving difficult. What are the best practices for work-up and chromatography?
A3: Purification challenges often stem from the similar polarities of the product, unreacted TGA, and certain byproducts.
-
Work-up Strategy: An effective work-up is crucial. After the reaction, if a non-polar solvent was used, it can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent like ethyl acetate.
-
Wash with Saturated Sodium Bicarbonate: This will deprotonate and remove unreacted TGA and any acidic byproducts into the aqueous layer.
-
Wash with Brine: This helps to remove residual water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the crude product.
-
-
Chromatography: Silica gel column chromatography is standard.
-
Solvent System: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The addition of a small amount of acetic acid (~0.5-1%) to the eluent can sometimes improve peak shape for acidic or highly polar compounds.[6]
-
Alternative Solvents: Tertiary alcohols like tertiary-amyl or tertiary-butyl alcohol have been reported as effective extraction solvents for TGA from aqueous media, which could be adapted for work-up protocols.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclocondensation of an imine with thioglycolic acid to form a 4-thiazolidinone?
A1: The reaction proceeds via a two-step sequence:
-
Nucleophilic Attack: The sulfur atom of the thiol group in thioglycolic acid acts as a nucleophile and attacks the electrophilic carbon of the imine C=N double bond. This forms an acyclic thio-amino acid intermediate.
-
Intramolecular Cyclocondensation: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group. This is followed by the elimination of a molecule of water to form the five-membered thiazolidinone ring. This cyclization step is often the rate-limiting step and is typically catalyzed by acid.[10]
Caption: General mechanism for 4-thiazolidinone synthesis.
Q2: How can I confirm the quality of my starting thioglycolic acid?
A2: The primary concern with TGA is its oxidation to dithiodiglycolic acid.[5] TGA is a colorless liquid, but older or oxidized samples may appear yellowish. Before use, it's advisable to:
-
Check the Odor: TGA has a characteristically strong and unpleasant odor.[4] While not a quantitative measure, a deviation might suggest contamination.
-
Run a ¹H NMR: In a suitable solvent (like CDCl₃ or DMSO-d₆), pure TGA will show a characteristic triplet for the thiol proton (-SH) and a doublet for the adjacent methylene protons (-CH₂-). The presence of a singlet corresponding to the methylene protons of the disulfide impurity will be indicative of oxidation.
-
Purification: If significant oxidation has occurred, TGA can be purified by vacuum distillation. However, care must be taken as heating can promote self-condensation.[7]
Q3: Are there any safety precautions I should be aware of when working with thioglycolic acid?
A3: Absolutely. Thioglycolic acid is a hazardous substance and must be handled with appropriate care.
-
Corrosivity and Toxicity: It is corrosive to metals and tissues and can cause severe skin burns and eye damage.[5][11] It is toxic if swallowed, inhaled, or absorbed through the skin.
-
Handling: Always handle TGA in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; check a glove compatibility chart for butyl or neoprene), safety goggles, and a lab coat.
-
Disposal: Dispose of TGA and any contaminated materials according to your institution's hazardous waste guidelines. Do not pour it down the drain.
Q4: Can these reactions be performed under "green" or solvent-free conditions?
A4: Yes, there is a strong trend towards developing more environmentally benign synthetic methods. Several studies have reported successful cyclocondensation reactions using TGA under green conditions:
-
Solvent-Free Synthesis: Reactions can be performed by grinding the reactants together, sometimes with a solid catalyst, at a specific temperature. This approach minimizes solvent waste and can lead to high yields.[12]
-
Microwave Irradiation: As mentioned, microwave-assisted synthesis is a powerful green chemistry tool. It often leads to dramatically shorter reaction times, lower energy consumption, and higher yields, frequently using minimal or no solvent.[3]
-
Water as a Solvent: For certain cyclocondensations, water can be used as a solvent, which is an ideal green choice. The product often precipitates from the aqueous medium, simplifying purification to simple filtration.[8]
Part 3: Protocols & Data
Experimental Protocol: General Procedure for the Synthesis of a 2,3-Disubstituted-4-Thiazolidinone
This protocol describes a common two-step, one-pot synthesis.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, approx. 0.5 M).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by TLC (a new spot should appear, and the aldehyde spot should diminish).
-
-
Cyclocondensation:
-
To the flask containing the in-situ generated imine, add thioglycolic acid (1.1-1.2 eq) dropwise.
-
If using toluene, attach a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until TLC analysis indicates the consumption of the imine intermediate.
-
If using a solvent like DMF, heat the mixture to 80-100 °C for 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc).
-
Data Presentation
Table 1: Comparison of Solvents for Thiazolidinone Synthesis
| Solvent | Boiling Point (°C) | Dielectric Constant | Typical Application Notes |
| Toluene | 111 | 2.4 | Excellent for azeotropic water removal with a Dean-Stark trap. Good for non-polar substrates. |
| Dioxane | 101 | 2.2 | Aprotic solvent; often used with a catalyst like ZnCl₂. Water is not removed azeotropically.[13] |
| Ethanol | 78 | 24.6 | Polar protic solvent. Often used for initial imine formation. Can esterify TGA at high temps. |
| DMF | 153 | 36.7 | High-boiling polar aprotic solvent. Good for dissolving polar reactants. Water removal is driven by heat.[3][14] |
| None (Solvent-Free) | N/A | N/A | Environmentally friendly. Typically requires thermal or microwave energy and often a catalyst.[12] |
Part 4: Visualization Workflows
Sources
- 1. actascientific.com [actascientific.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 5. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JPH0272155A - Purification of thioglycolic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US2658074A - Extraction of thioglycolic acid from acidic aqueous media - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Different applications of thioglycolic acid_Chemicalbook [chemicalbook.com]
- 12. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemmethod.com [chemmethod.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Refinement of Purification Methods for Isomeric Thiazolidinone Compounds
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying isomeric thiazolidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting strategies for achieving high purity of thiazolidinone stereoisomers. Thiazolidinones are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their isomeric purity paramount for accurate biological evaluation and drug development.[1][2][3][4][5]
This resource is structured to address the specific issues you may encounter in the lab, moving beyond simple protocols to explain the underlying principles and rationale for each step.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems encountered during the purification of isomeric thiazolidinone compounds in a question-and-answer format.
Question 1: I've synthesized a thiazolidinone derivative and my crude NMR shows a mixture of diastereomers. What is the most effective initial approach to separate them?
Answer: The presence of diastereomers is a common outcome when a new chiral center is generated in a molecule that already possesses a stereocenter.[6] The most practical initial approach for separating diastereomers is typically silica gel column chromatography.
Causality Behind the Choice: Diastereomers have different physical properties, including polarity, which allows for their separation on a stationary phase like silica gel. The subtle differences in their three-dimensional structures lead to differential interactions with the silica surface, resulting in distinct elution times.
Step-by-Step Protocol for Method Development:
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). Start with a less polar system and gradually increase the polarity.
-
Visualize the spots under UV light and/or by staining. The goal is to find a solvent system that gives good separation (a clear difference in Rf values) between the diastereomeric spots.
-
-
Column Chromatography:
-
Once an optimal solvent system is identified from TLC, pack a silica gel column with the chosen eluent.
-
Load your crude product onto the column.
-
Elute the column with the selected solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify which fractions contain the pure diastereomers.
-
Combine the pure fractions of each diastereomer and concentrate under reduced pressure.
-
Troubleshooting Poor Separation:
-
Co-elution: If the diastereomers co-elute, consider using a less polar or a more complex solvent system. Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds or acetic acid for acidic compounds) can improve resolution.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider other normal-phase stationary phases like alumina or using reversed-phase chromatography.
Question 2: My thiazolidinone compound is a racemic mixture. How can I resolve the enantiomers?
Answer: Resolving enantiomers requires a chiral environment. The most common techniques for enantiomeric resolution of thiazolidinones are chiral High-Performance Liquid Chromatography (HPLC) and fractional crystallization of diastereomeric salts.[7]
Chiral HPLC: A Powerful Tool for Enantioseparation
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Step-by-Step Protocol for Chiral HPLC Method Development:
-
Column Selection: Choose a chiral column based on the functional groups present in your thiazolidinone. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.[8]
-
Mobile Phase Screening:
-
Start with a simple mobile phase, typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol or ethanol).[8]
-
Inject your racemic mixture and observe the chromatogram.
-
Systematically vary the ratio of the solvents to optimize the separation (resolution) and retention times.
-
-
Additive Effects: If separation is not achieved, consider adding a small amount of an acidic or basic additive to the mobile phase, which can enhance the chiral recognition.
-
Temperature Optimization: Temperature can influence enantioselectivity. Analyze your sample at different column temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves resolution.[8]
Fractional Crystallization of Diastereomeric Salts:
This classical method involves reacting the racemic thiazolidinone (if it has an acidic or basic handle) with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. For example, a racemic thiazolidinone with a carboxylic acid group can be resolved using a chiral amine like brucine.[7]
Question 3: I am struggling with low yields and tedious work-up procedures during purification. Are there more efficient, "greener" alternatives?
Answer: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative to traditional HPLC for both chiral and achiral separations of thiazolidinone isomers.[9][10]
Why SFC is a Superior Choice:
-
Speed: SFC methods are typically much faster than HPLC methods, significantly reducing purification times.[9]
-
Green Chemistry: SFC primarily uses supercritical CO2 as the mobile phase, which is non-toxic, non-flammable, and readily available. This drastically reduces the consumption of organic solvents compared to HPLC.[10][11]
-
Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to higher chromatographic efficiency and better resolution.
Workflow for Implementing SFC Purification:
Caption: Workflow for SFC purification of thiazolidinone isomers.
Frequently Asked Questions (FAQs)
Q1: What types of isomers are commonly encountered with thiazolidinone compounds?
A1: Thiazolidinone derivatives can exhibit several types of isomerism:
-
Enantiomers: Non-superimposable mirror images that arise from one or more chiral centers.
-
Diastereomers: Stereoisomers that are not mirror images of each other, typically occurring when a molecule has two or more stereocenters.
-
Geometric Isomers (E/Z): These arise due to restricted rotation around a double bond, often an exocyclic double bond at the 5-position of the thiazolidinone ring.[7]
-
Conformational Isomers (endo/exo): These are conformers that can interconvert through bond rotation, but may be stable enough to be observed or even isolated under certain conditions.[12][13]
Q2: My NMR spectrum shows more signals than expected, making it difficult to confirm the structure. What could be the cause?
A2: The presence of unexpected signals in the NMR spectrum of thiazolidinone derivatives can be due to several factors:
-
Presence of Isomers: As discussed above, you may have a mixture of diastereomers, enantiomers (in a chiral solvent), or geometric isomers, each giving its own set of signals.
-
Rotamers: Slow rotation around single bonds can lead to the observation of distinct sets of signals for different rotational conformations (rotamers).
-
Tautomerism: Some thiazolidinone derivatives can exist in equilibrium between tautomeric forms, which will be reflected in the NMR spectrum.[7]
-
Signal Broadening or Absence: In some cases, certain signals, particularly for quaternary carbons, may be weak or absent in the 13C NMR spectrum.[14] This can complicate structural confirmation, necessitating the use of other analytical techniques like mass spectrometry or IR spectroscopy.[14]
Q3: How can I confirm the absolute configuration of my separated enantiomers?
A3: Determining the absolute configuration of enantiomers requires specific analytical techniques:
-
X-ray Crystallography: This is the gold standard for determining the absolute configuration, provided you can grow a suitable single crystal of your compound.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
-
Chiral Derivatization: Reacting your enantiomer with a chiral reagent of known absolute configuration to form a diastereomer, which can then be analyzed by NMR or X-ray crystallography to deduce the original configuration.
Data Summary and Method Selection
The choice of purification method is highly dependent on the type of isomerism and the scale of the purification.
| Isomer Type | Recommended Purification Method | Key Considerations |
| Diastereomers | Silica Gel Column Chromatography | Differences in polarity are exploited. |
| Reversed-Phase HPLC | Useful for more polar diastereomers. | |
| Supercritical Fluid Chromatography (SFC) | Faster and uses less solvent than HPLC. | |
| Enantiomers | Chiral HPLC | Requires a chiral stationary phase. |
| Chiral SFC | A faster, greener alternative to chiral HPLC.[9] | |
| Fractional Crystallization | Requires a suitable chiral resolving agent and an acidic/basic functional group.[7] | |
| Geometric (E/Z) Isomers | Silica Gel Column Chromatography | Often separable due to differences in polarity and shape. |
| Reversed-Phase HPLC | Can also be effective. |
Logical Workflow for Isomer Purification
The following diagram outlines a logical approach to tackling the purification of isomeric thiazolidinone compounds.
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Integration of supercritical fluid chromatography into drug discovery as a routine support tool. Part I. fast chiral screening and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,3-Diphenyl-4-thiazolidinone for Library Development
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,3-diphenyl-4-thiazolidinone. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to synthesize this key heterocyclic scaffold, particularly with the goal of scaling up for library development. 4-Thiazolidinones are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]
This guide provides not just a protocol, but a framework for understanding the reaction's nuances, troubleshooting common issues, and adapting the synthesis for high-throughput applications.
General Synthesis Workflow
The synthesis of this compound is a classic example of a multi-component reaction, prized for its efficiency in building molecular complexity.[4] The overall process involves the condensation of three key components: benzaldehyde, aniline, and thioglycolic acid. The workflow can be visualized as a sequence of reaction, work-up, and purification stages.
Caption: General experimental workflow for the synthesis of this compound.
Core Protocol: Synthesis of this compound
This protocol describes a reliable method for synthesizing the title compound on a laboratory scale.
Materials & Equipment:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Thioglycolic acid (1.1 eq)
-
Toluene (approx. 3-4 mL per mmol of aniline)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Standard glassware for work-up and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and benzaldehyde (1.0 eq) in toluene.
-
Imine Formation (Optional Pre-reaction): Stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the N-benzylideneaniline (Schiff base) intermediate.
-
Cyclocondensation: Add thioglycolic acid (1.1 eq) to the flask.
-
Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to reflux (oil bath temperature of ~120-130°C). Toluene and water will collect in the Dean-Stark trap as an azeotrope.
-
Monitoring: Continue refluxing for 4-8 hours, or until water ceases to collect in the trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization. A common solvent for this is ethanol.[5] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Isolation & Drying: Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
The "Why": Understanding the Reaction Mechanism
Success in troubleshooting and scaling up hinges on a solid understanding of the reaction mechanism. The synthesis proceeds in two primary stages:
-
Schiff Base (Imine) Formation: Aniline, a primary amine, performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. A series of proton transfers followed by the elimination of a water molecule yields the N-benzylideneaniline intermediate.
-
Thiazolidinone Ring Formation: Thioglycolic acid then participates in a cyclocondensation reaction. The thiol group adds to the electrophilic carbon of the imine, and the carboxylic acid group subsequently undergoes an intramolecular condensation with the nitrogen atom, eliminating a second molecule of water to form the stable five-membered thiazolidinone ring.[6]
Caption: The two-stage reaction mechanism for 4-thiazolidinone synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis and scale-up process in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yield is a frequent issue that can often be traced to one of three areas:
-
Incomplete Water Removal: The formation of both the imine intermediate and the final thiazolidinone ring are condensation reactions that produce water.[4] If water is not efficiently removed from the reaction medium, the equilibria will not favor product formation.
-
Solution: Ensure your Dean-Stark apparatus is functioning correctly and that the reflux rate is sufficient to carry over the toluene-water azeotrope. Check that all glassware is thoroughly dried before starting. For larger scales, consider using a slight excess of toluene.
-
-
Purity of Reagents: Impurities in the starting materials can inhibit the reaction. Benzaldehyde is particularly susceptible to oxidation to benzoic acid, which can interfere.
-
Solution: Use freshly distilled benzaldehyde and high-purity aniline and thioglycolic acid. Verify the purity of your reagents before starting a large-scale reaction.
-
-
Reaction Time/Temperature: The cyclization step, especially with an N-aryl substituent like phenyl, can be slower than with N-alkyl groups.[7]
-
Solution: Ensure the reaction is refluxing at the correct temperature (the boiling point of toluene, ~111°C). Do not stop the reaction prematurely; monitor via TLC until the starting materials are fully consumed. An extension of the reflux time to 10-12 hours may be necessary.
-
Q2: After removing the solvent, I'm left with a sticky oil instead of a solid. How can I isolate my product?
A2: Obtaining an oil suggests the presence of impurities that are depressing the melting point and inhibiting crystallization.
-
Primary Cause: The most common culprits are unreacted starting materials (especially thioglycolic acid) or side products.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities like unreacted thioglycolic acid or benzoic acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and re-concentrate. This often yields a solid.
-
Trituration: If the product is still an oil, try trituration. Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) and vigorously scratch the flask's inner surface with a glass rod. This can induce crystallization.
-
Column Chromatography: If all else fails, purification via silica gel column chromatography is a reliable method.[7] A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
Q3: When scaling up from a 1g to a 100g scale, my yield dropped dramatically and the reaction seemed to stall. What went wrong?
A3: Scale-up introduces challenges related to heat and mass transfer.
-
Heat Transfer: A 100g scale reaction has a much smaller surface-area-to-volume ratio than a 1g scale reaction. This means it's harder to heat the entire volume evenly to the required reflux temperature.
-
Solution: Use an appropriately sized heating mantle and ensure vigorous mechanical stirring (a magnetic stir bar may be insufficient for this scale). Efficient stirring is crucial for uniform heat distribution and for ensuring the water azeotrope reaches the surface to be distilled off.
-
-
Water Removal Efficiency: The total volume of water to be removed is 100 times greater. The rate of removal can become the limiting factor.
-
Solution: Ensure your Dean-Stark trap is appropriately sized for the larger volume of water. The rate of reflux must be vigorous enough to support efficient azeotropic distillation.
-
-
Exotherm Control: While this specific reaction is not violently exothermic, the initial mixing of reagents at a large scale can generate heat.
-
Solution: Consider adding the thioglycolic acid portion-wise or via an addition funnel to the heated mixture of aniline and benzaldehyde in toluene to better control the reaction rate.
-
Q4: My NMR spectrum shows my desired product, but also several unexpected peaks. What are common impurities?
A4: Besides starting materials, you may encounter byproducts.
-
Unreacted Schiff Base: If the cyclization is incomplete, you may see signals corresponding to the N-benzylideneaniline intermediate.
-
Thiolane-2,4-dione derivatives: Side reactions involving thioglycolic acid self-condensation are possible under harsh conditions, though less common in this specific synthesis.
-
Solvent Residue: Ensure your product is thoroughly dried under vacuum to remove residual toluene or recrystallization solvent (e.g., ethanol). These are easily identified by their characteristic NMR signals.
Scaling Up for Library Development
Moving from a single synthesis to a library of 4-thiazolidinone analogs requires a robust and reproducible protocol. The three-component nature of this reaction is ideal for generating diversity.[4][6]
| Parameter | Lab Scale (1-5g) | Library Scale (100-500mg/well) | Key Considerations for Scale-Up |
| Heating | Heating mantle, oil bath | Reaction block with digital temp control | Uniform heating across all wells is critical for reproducibility. |
| Stirring | Magnetic stir bar | Orbital shaking or magnetic stirring | Ensure sufficient agitation in each well to prevent localized overheating. |
| Solvent | Toluene | Dioxane, Toluene | Dioxane is a good alternative with a similar boiling point.[2] |
| Water Removal | Dean-Stark trap | Reflux with a drying agent (e.g., MgSO₄) or high-temperature reflux | A physical trap is impractical for parallel synthesis. High-temperature reflux can drive the reaction to completion. |
| Work-up | Liquid-liquid extraction | Solid-phase extraction (SPE) or filtration | Automatable purification methods like SPE are essential for throughput. |
| Purification | Recrystallization, Column Chromatography | Preparative HPLC, crystallization | Automated parallel purification is necessary for library generation. |
A one-pot, solvent-free approach has also been reported, which could be highly advantageous for library synthesis by minimizing solvent handling and waste.[8] This method involves heating the three components together directly and often results in high yields and shorter reaction times.[8]
Reference Characterization Data
Confirming the identity and purity of the final product is essential. Below are typical spectroscopic data for this compound.
| Analysis Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | δ ~5.9 (s, 1H), δ ~7.2-7.6 (m, 10H), δ ~3.8 (s, 2H) | Singlet at ~5.9 ppm is the characteristic C2-H proton. Multiplet in the aromatic region corresponds to the two phenyl rings. Singlet at ~3.8 ppm is the C5-CH₂ group.[9] |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), δ ~65 (C2), δ ~33 (C5), δ ~125-140 (Aromatic C's) | Carbonyl carbon (C4) appears downfield. C2 and C5 carbons are key aliphatic signals.[9] |
| IR (KBr, cm⁻¹) | ~1680-1700 cm⁻¹ | Strong absorbance corresponding to the C=O (amide) stretch.[9] |
| Melting Point | ~145°C | A sharp melting point indicates high purity.[5] |
References
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Retrieved from [Link]
-
Georgiou, N., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Retrieved from [Link]
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry, 7(2). Retrieved from [Link]
-
Singh, B. C., et al. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. ResearchGate. Retrieved from [Link]
-
Patel, N. B., & Patel, J. C. (2011). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Medicinal Chemistry Research, 20(9), 1511-1519. Retrieved from [Link]
-
IJNRD. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE. International Journal of Novel Research and Development, 9(5). Retrieved from [Link]
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). The aldol condensation with this compound. Retrieved from [Link]
-
Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 169-193. Retrieved from [Link]
-
das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Scientific Reports, 9(1), 15201. Retrieved from [Link]
-
Kumar, A., et al. (2013). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 3(3), 856-865. Retrieved from [Link]
Sources
- 1. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijnrd.org [ijnrd.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,3-Diphenyl-4-thiazolidinone for Researchers and Drug Development Professionals
The 4-thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Among its derivatives, 2,3-Diphenyl-4-thiazolidinone serves as a crucial building block for the synthesis of more complex and pharmacologically active molecules. The efficient and sustainable synthesis of this key intermediate is therefore of significant interest to researchers in academia and the pharmaceutical industry.
This guide provides a comprehensive comparative analysis of various synthetic routes to this compound, offering an in-depth look at both classical and modern methodologies. Each route is evaluated based on experimental data for key performance indicators such as reaction yield, time, and conditions, as well as considerations of green chemistry principles. Detailed experimental protocols and mechanistic insights are provided to empower researchers in making informed decisions for their synthetic strategies.
The Conventional Two-Step Approach: A Classic but Time-Consuming Route
The most traditional and widely cited method for synthesizing this compound involves a two-step process. The first step is the formation of a Schiff base, N-benzylideneaniline (benzalaniline), from the condensation of aniline and benzaldehyde. The subsequent step involves the cyclization of the purified Schiff base with thioglycolic acid.[1]
Reaction Scheme:
Step 1: Synthesis of N-benzylideneaniline (Schiff Base) Aniline + Benzaldehyde → N-benzylideneaniline + H₂O
Step 2: Synthesis of this compound N-benzylideneaniline + Thioglycolic Acid → this compound + H₂O
Experimental Protocol: Conventional Synthesis[1][2]
Step 1: Synthesis of N-benzylideneaniline
-
In a round-bottom flask, combine equimolar amounts of freshly distilled aniline and benzaldehyde.
-
The reaction is often carried out in a solvent like ethanol and may be catalyzed by a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Upon cooling, the Schiff base crystallizes. It can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
In a 100 mL round-bottom flask, dissolve 2g (0.01 mole) of the prepared N-benzylideneaniline in 15 mL of dry benzene.[1]
-
Add 1g (0.01 mole) of thioglycolic acid to the solution.[1]
-
Reflux the mixture on a water bath for approximately 8 hours.[1] A Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, which can improve the yield.
-
After cooling, the reaction mixture is poured into distilled water.[1]
-
The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The solid product can be purified by recrystallization from a suitable solvent like ethanol.
Causality and Insights:
The use of an azeotropic solvent like benzene or toluene with a Dean-Stark trap is a classic technique to drive reversible condensation reactions to completion by removing a byproduct, in this case, water. The reaction time is significantly long, often requiring a full workday, which can be a major drawback for rapid library synthesis or process scale-up. While reliable, this method generates a considerable amount of solvent waste, making it less environmentally friendly.
One-Pot Multicomponent Reactions: A Greener and More Efficient Alternative
In recent years, one-pot multicomponent reactions (MCRs) have gained significant traction as they offer several advantages over traditional multi-step syntheses, including shorter reaction times, higher yields, and simplified work-up procedures. For the synthesis of this compound, a highly efficient one-pot method has been developed.[2]
Reaction Scheme:
Benzyl Alcohol + Aniline + Thioglycolic Acid → this compound + 2H₂O
This approach circumvents the need for the pre-synthesis and isolation of the Schiff base intermediate.
Experimental Protocol: One-Pot Synthesis[3]
-
In a reaction vessel, combine equimolar amounts of benzyl alcohol, aniline, and thioglycolic acid.
-
The reaction is carried out under solvent-free and catalyst-free conditions.
-
Heat the mixture with conventional heating for approximately 2.5 hours.[2]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the product can be isolated and purified by standard techniques such as recrystallization.
Causality and Insights:
This one-pot approach is a prime example of a green chemistry-oriented synthesis. By eliminating the need for solvents and a separate catalyst, it significantly reduces waste and simplifies the overall process. The high reported yields of 95-98% make it a very attractive alternative to the conventional method.[2] The reaction likely proceeds through the in situ formation of the Schiff base from the oxidation of benzyl alcohol and subsequent condensation with aniline, which then reacts with thioglycolic acid.
Advanced Energy-Assisted Syntheses: Accelerating the Reaction Rate
To further reduce reaction times and improve energy efficiency, modern techniques such as microwave irradiation and ultrasound have been applied to the synthesis of 4-thiazolidinones. These methods often lead to dramatic rate enhancements and can be performed under solvent-free or greener solvent conditions.
a) Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of reaction. One-pot microwave-assisted synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones has been reported to be highly efficient.[3]
Experimental Protocol: Microwave-Assisted One-Pot Synthesis[4]
-
In a microwave-safe reaction vial, combine equimolar amounts of aniline, benzaldehyde, and thioglycolic acid.
-
A solid catalyst, such as anhydrous zinc chloride, may be added.[3]
-
The reaction can be performed in a minimal amount of a high-boiling solvent like dioxane or under solvent-free conditions.
-
Irradiate the mixture in a microwave reactor for a short period, typically in the range of 10-15 minutes.[3][4]
-
After cooling, the product is isolated by pouring the reaction mixture into crushed ice and then purified.
Causality and Insights:
The significant reduction in reaction time from hours to minutes is the primary advantage of microwave-assisted synthesis. This is due to the efficient energy transfer directly to the reacting molecules. The use of a solid catalyst can further enhance the reaction rate. This method is particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries.
b) Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. The formation of 4-thiazolidinones has been successfully achieved using this technique, often under mild and environmentally benign conditions.[5]
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis[7]
-
In a suitable reaction vessel, mix equimolar amounts of aniline, benzaldehyde, and thioglycolic acid.
-
The reaction can be carried out in an eco-friendly solvent such as ethanol or even water.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 50-60°C) for a period ranging from 30 minutes to a few hours.[6]
-
The product can be isolated by filtration and purified by recrystallization.
Causality and Insights:
Ultrasound irradiation promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species and increased mass transfer. This method offers a green and efficient alternative to conventional heating, with the benefits of shorter reaction times and often higher yields under milder conditions.[7]
Mechanochemical Synthesis: A Solvent-Free and Catalyst-Free Approach
Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., grinding), represents a highly sustainable and efficient synthetic methodology. The synthesis of 4-thiazolidinones has been achieved using this solvent-free and often catalyst-free approach.[8]
Experimental Protocol: Mechanochemical Synthesis[9]
-
In a mortar and pestle or a ball mill, combine stoichiometric amounts of aniline, benzaldehyde, and thioglycolic acid.
-
A solid dehydrating agent like anhydrous sodium sulfate can be added to absorb the water generated during the reaction.
-
Grind the mixture vigorously for a short period, typically 10-20 minutes.
-
The progress of the reaction can be monitored by TLC.
-
The solid product can be directly isolated and purified.
Causality and Insights:
This method is the epitome of green chemistry, as it eliminates the need for both solvents and catalysts. The mechanical energy input directly facilitates the reaction between the solid reactants. The short reaction times and simple work-up make it a highly attractive method for sustainable chemical synthesis.
Comparative Analysis of Synthetic Routes
To facilitate a clear comparison, the key parameters of the different synthetic routes are summarized in the table below.
| Synthetic Route | Starting Materials | Reaction Time | Typical Yield | Key Conditions | Advantages | Disadvantages |
| Conventional Two-Step | Aniline, Benzaldehyde, Thioglycolic Acid | ~8-12 hours[1][9] | Moderate (e.g., ~35-50%) | Reflux in organic solvent (e.g., benzene)[1] | Well-established, reliable | Long reaction time, use of hazardous solvents, moderate yield |
| One-Pot (Solvent-Free) | Benzyl Alcohol, Aniline, Thioglycolic Acid | ~2.5 hours[2] | Very High (95-98%)[2] | Neat, conventional heating | High yield, solvent-free, catalyst-free, shorter time | Requires higher temperature than room temp. |
| Microwave-Assisted | Aniline, Benzaldehyde, Thioglycolic Acid | 10-15 minutes[3][4] | Excellent | Microwave irradiation, optional catalyst (e.g., ZnCl₂)[3] | Extremely rapid, high yield, suitable for automation | Requires specialized microwave reactor |
| Ultrasound-Assisted | Aniline, Benzaldehyde, Thioglycolic Acid | 30 minutes - 2 hours[6] | High | Ultrasonic irradiation, mild temperature[6] | Short reaction time, high yield, mild conditions | Requires ultrasonic equipment |
| Mechanochemical | Aniline, Benzaldehyde, Thioglycolic Acid | 10-20 minutes[8] | Good to Excellent | Grinding (mortar/pestle or ball mill)[8] | Solvent-free, catalyst-free, very rapid, simple work-up | May not be suitable for all scales |
Visualizing the Synthetic Workflows
To provide a clear visual representation of the different synthetic strategies, the following diagrams illustrate the workflows for the conventional and one-pot methods.
Caption: Workflow for the conventional two-step synthesis.
Caption: Workflow for the one-pot multicomponent synthesis.
Reaction Mechanisms
The formation of the 4-thiazolidinone ring from a Schiff base and thioglycolic acid is a well-established reaction. The mechanism involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the electrophilic carbon of the imine. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule.
Caption: Simplified reaction mechanism for thiazolidinone formation.
Conclusion and Recommendations
The synthesis of this compound can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. For researchers prioritizing green chemistry principles, high efficiency, and rapid synthesis, the one-pot solvent-free method and the microwave-assisted synthesis are highly recommended. The one-pot approach offers exceptional yields and avoids the use of solvents and catalysts, making it an excellent choice for sustainable chemistry.[2] Microwave-assisted synthesis provides an unparalleled reduction in reaction time, which is ideal for high-throughput applications.[3]
The conventional two-step synthesis, while still a viable option, is becoming increasingly outdated due to its long reaction times and reliance on hazardous solvents.[1][9] Ultrasound-assisted and mechanochemical methods also present promising green alternatives, although their application to this specific target molecule may require some optimization.
Ultimately, the choice of synthetic route will depend on the specific needs and available resources of the research laboratory or production facility. By understanding the nuances of each method presented in this guide, scientists can select the most appropriate strategy to efficiently and sustainably synthesize this compound for their drug discovery and development endeavors.
Characterization Data for this compound
-
Molecular Formula: C₁₅H₁₃NOS
-
Molecular Weight: 255.34 g/mol
-
Melting Point: The reported melting point varies slightly between sources, but is generally in the range of 145-151 °C.
-
¹H NMR: Spectral data is available and can be used for structural confirmation.[10]
-
¹³C NMR: Spectral data is available for structural elucidation.[10]
References
-
Oriental Journal of Chemistry. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Available at: [Link]
-
Singh, B. C., Nag, A. K., & Pandey, A. C. (2019). Synthesis of some 2,3-diphenylthiazolidin-4-ones and their related compounds. ResearchGate. Available at: [Link]
-
IJNRD. (2024). NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4-THIAZOLIDIONE. International Journal of Novel Research and Development. Available at: [Link]
-
ResearchGate. (2018). 2,3-Diphenyl-1,3-thiazolidin-4-one. Available at: [Link]
-
ResearchGate. EFFICIENT SYNTHESIS OF 4-THIAZOLIDINONE DERIVATIVES IN ETHANOL. Available at: [Link]
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry. Available at: [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2011). Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Available at: [Link]
-
ResearchGate. Green route synthesis of 4-thiazolidinone analogs of isonicotinic acid hydrazide. Available at: [Link]
-
ACG Publications. (2010). A convenient one pot preparation of 4-thiazolidinones from enaminolactones. Available at: [Link]
-
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. Semantic Scholar. Available at: [Link]
-
IJNRD. A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Microwave Assisted One Pot Synthesis of 2,3-diaryl-1,3-thiazolidine-4-ones. Available at: [Link]
-
Asian Journal of Chemistry. (2021). Eco-Friendly Novel Synthesis, Characterization of 2,3-Disubstituted 4-Thiazolidinone Derivatives and their Antimicrobial Evaluations. Available at: [Link]
-
Haribhai V. Desai College. Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. Available at: [Link]
-
MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Available at: [Link]
-
Molecules. (2011). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Microwave Assisted One Pot Synthesis of Some 2-(Substituted) Phenyl-3-Pyridin-2-yl-1,3- Thiazolidin-4-Ones Under Solvent Free Co. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2015). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Available at: [Link]
-
Frontiers in Chemistry. (2022). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. Available at: [Link]
-
Journal of Chemistry. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Available at: [Link]
-
ResearchGate. Catalyst- solvent-and dessicant-free three-component synthesis of novel C-2,N-3 disubstituted thiazolidin-4-ones. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2019). Solvent-Free Efficient Synthesis of New 4-Thiazolidinones with a Fructose Scaffold through a Microwave-Assisted Cascade Multicomponent Reaction. Available at: [Link]
-
Arabian Journal of Chemistry. (2022). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Available at: [Link]
-
ResearchGate. Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Available at: [Link]
-
ResearchGate. One-pot, four-component reaction for the synthesis of thiazolidine-4-ones (2). Available at: [Link]
Sources
- 1. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijnrd.org [ijnrd.org]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C15H13NOS | CID 98327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Assessment of the In Vitro Cytotoxicity of 2,3-Diphenyl-4-thiazolidinone on Human Cancer Cell Lines
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds being investigated, the thiazolidin-4-one scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This guide provides a comprehensive analysis of the cytotoxic potential of a specific derivative, 2,3-diphenyl-4-thiazolidinone, against various human cancer cell lines. Through a comparative lens, we will juxtapose its performance with established chemotherapeutic agents, cisplatin and doxorubicin, supported by experimental data and a discussion of the underlying molecular mechanisms.
The Rationale for Investigating this compound
The 4-thiazolidinone core is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties, including anticancer effects.[1][2][3] The presence of aryl groups at the N-3 and C-2 positions of the thiazolidinone ring, as seen in this compound, is a common feature in derivatives exhibiting significant cytotoxic activity.[4][5] This structural motif is believed to contribute to the molecule's ability to interact with biological targets within cancer cells, leading to the inhibition of proliferation and induction of cell death. Preliminary studies on a library of 2,3-thiazolidin-4-one derivatives have demonstrated potent inhibitory effects on the growth of human breast cancer cells, underscoring the therapeutic potential of this class of compounds.[4][5]
Comparative Cytotoxicity Analysis
To contextualize the cytotoxic efficacy of this compound, a comparative analysis of its half-maximal inhibitory concentration (IC50) values against those of cisplatin and doxorubicin is presented. The data is compiled from various in vitro studies on a panel of human cancer cell lines, including breast (MCF-7, SKBR3), lung (A549), cervical (HeLa), and liver (HepG2) cancer lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | Potent Cytotoxicity Observed | [4][6] |
| SKBR3 | Potent Cytotoxicity Observed | [4][6] | |
| Cisplatin | MCF-7 | ~20 µM | [5] |
| A549 | ~3.8 - 56.7 µM | [7] | |
| HeLa | ~20.1 µM | [7] | |
| HepG2 | > 100 µM | [7] | |
| Doxorubicin | MCF-7 | ~0.8 - 2.5 µM | [8][9] |
| A549 | > 20 µM | [9] | |
| HeLa | ~2.9 µM | [9] | |
| HepG2 | ~12.2 µM | [9] | |
| Other 2,3-Diaryl-4-thiazolidinone Derivatives | MCF-7 | 1.27 - 5 µM | [4][6] |
| A549 | ~38 µM | [10] | |
| HeLa | ~55 µM | [10] |
Note: The IC50 values for cisplatin and doxorubicin can vary significantly between studies due to differences in experimental conditions.[11] The term "Potent Cytotoxicity Observed" for this compound indicates that the compound showed strong inhibitory effects, with specific IC50 values to be confirmed from the full text of the cited literature.[4][6]
Experimental Methodologies for Cytotoxicity Assessment
The determination of a compound's cytotoxicity is a critical step in preclinical drug development. The following protocols for the MTT and LDH assays represent standard, validated methods for quantifying cell viability and death.
Experimental Workflow
Caption: A generalized workflow for in vitro cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., cisplatin, doxorubicin). Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[13]
-
Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is released upon membrane damage.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.
-
Reaction Incubation: Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Solution Addition: Add the stop solution to each well to terminate the reaction.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).
Unraveling the Mechanism of Action
The cytotoxic effects of this compound and its derivatives are believed to be mediated through the induction of apoptosis. Several studies have pointed towards the involvement of key signaling pathways that regulate cell survival and proliferation.
Hypothesized Signaling Pathway
Caption: Proposed mechanism of this compound-induced apoptosis.
Thiazolidinone derivatives have been shown to interfere with critical cell signaling pathways, including the PI3K/Akt and Raf/MEK/ERK pathways. These pathways are often hyperactivated in cancer cells and play a crucial role in promoting cell proliferation and survival while inhibiting apoptosis. By inhibiting key components of these cascades, this compound can shift the balance towards apoptotic cell death.
In contrast, the established anticancer agents work through different mechanisms. Cisplatin , a platinum-based drug, primarily exerts its cytotoxic effects by forming DNA adducts, which interfere with DNA replication and transcription, ultimately leading to apoptosis. Doxorubicin , an anthracycline antibiotic, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to its potent cytotoxic activity.
Conclusion
The available evidence suggests that this compound is a promising candidate for further investigation as a novel anticancer agent. Its potent cytotoxic effects against human breast cancer cell lines, coupled with a potential mechanism of action that involves the targeted inhibition of key pro-survival signaling pathways, highlight its therapeutic potential. The comparative analysis with standard chemotherapeutic drugs like cisplatin and doxorubicin provides a valuable benchmark for its efficacy. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its in vivo efficacy and safety profile in preclinical cancer models.
References
-
Sala, M., Chimento, A., Saturnino, C., Gomez-Monterrey, I. M., Musella, S., Bertamino, A., Milite, C., Sinicropi, M. S., Caruso, A., Sirianni, R., Tortorella, P., Novellino, E., Campiglia, P., & Pezzi, V. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4990–4995. [Link]
-
Sala, M., et al. (2013). Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. PubMed. [Link]
-
Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). MDPI. [Link]
-
Current research on anti-breast cancer synthetic compounds. (2018). RSC Publishing. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. | Download Table. (n.d.). ResearchGate. [Link]
-
An IC50 curve for MCF7 cells treated with cisplatin. Percentage cell... (n.d.). ResearchGate. [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). MDPI. [Link]
-
Summary of previously published IC 50 values of doxorubicin in... (n.d.). ResearchGate. [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
Cisplatin IC50 in 48 and 72 h HepG2 cell cultures with subgroups and... (n.d.). ResearchGate. [Link]
-
Quantifying cell viability via LDH cytotoxicity assay. (2025). Protocols.io. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
-
In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (n.d.). National Institutes of Health. [Link]
-
IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2025). ResearchGate. [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
-
IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. [Link]
Sources
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Bridging the Virtual and the Real: A Guide to Validating Computational Docking with Experimental Binding Assays
In the contemporary landscape of drug discovery and molecular biology, computational docking has emerged as a powerful tool for predicting the binding orientation and affinity of small molecules to a target protein.[1] Its ability to rapidly screen vast virtual libraries of compounds has undoubtedly accelerated the initial stages of hit identification.[2] However, it is a cardinal rule in our field that a computational prediction, no matter how sophisticated, remains a hypothesis until it is substantiated by empirical evidence. The inherent limitations of scoring functions and the dynamic nature of protein-ligand interactions often lead to a weak correlation between predicted docking scores and experimentally determined binding affinities.[3][4] Therefore, the rigorous experimental validation of in silico hits is not merely a confirmatory step but a critical cornerstone of any successful structure-based drug design campaign.[5]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of key experimental binding assays used to validate computational docking results. We will delve into the mechanistic underpinnings of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), offering not just protocols, but the strategic reasoning behind experimental design choices. Our focus will be on generating robust, trustworthy data that can confidently guide your research and development efforts.
The Imperative of Experimental Validation: Beyond the Docking Score
Computational docking algorithms employ scoring functions to estimate the binding free energy of a ligand to a protein.[6] These functions, while computationally efficient, are approximations of complex biophysical phenomena and often struggle to accurately capture the subtleties of molecular recognition, such as protein flexibility and the role of solvent molecules.[7][8] Consequently, a high docking score does not always translate to high binding affinity.[4] This necessitates the use of orthogonal experimental techniques to confirm direct binding and accurately quantify the interaction.
The following sections will provide a comparative overview and detailed protocols for three widely used biophysical assays for validating computational docking hits: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
A Comparative Overview of Key Binding Assays
To aid in the selection of the most appropriate validation method, the following table summarizes the key characteristics of SPR, ITC, and FP. The choice of assay will depend on several factors, including the nature of the target protein and ligand, the desired information (kinetics vs. thermodynamics), and available resources.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |
| Principle | Measures changes in refractive index upon binding to a sensor surface. | Measures the heat released or absorbed during a binding event. | Measures the change in polarization of fluorescent light upon binding. |
| Information Provided | Kinetics (kon, koff), Affinity (KD), Stoichiometry | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Affinity (KD or IC50) |
| Labeling Requirement | Label-free | Label-free | Requires a fluorescently labeled probe |
| Throughput | Medium to High | Low to Medium | High |
| Sample Consumption | Low (Analyte), Moderate (Ligand) | High | Low |
| Strengths | Real-time kinetic data, high sensitivity, label-free.[9] | Gold standard for thermodynamics, direct measurement of enthalpy and entropy. | Homogeneous assay, high throughput, low sample consumption.[10] |
| Weaknesses | Ligand immobilization can affect activity, potential for non-specific binding. | High sample consumption, sensitive to buffer mismatch. | Requires a suitable fluorescent probe, potential for interference from fluorescent compounds. |
| Typical Affinity Range | pM to mM | nM to mM | pM to µM |
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Molecular Interactions
SPR is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[9] It measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip.
The Causality Behind Experimental Choices in SPR
The success of an SPR experiment hinges on the thoughtful design of the assay. The choice of which molecule to immobilize (the ligand) and which to have in solution (the analyte) is a critical first step. Generally, the smaller molecule is used as the analyte to maximize the mass change signal upon binding. Immobilization chemistry is another key consideration; while amine coupling is common, it can sometimes compromise the protein's activity. In such cases, capture-based methods using affinity tags (e.g., His-tags) can be a gentler alternative.
Experimental Workflow for SPR
Detailed Step-by-Step Protocol for a Biacore SPR Experiment[9][12]
-
Ligand Immobilization:
-
Prepare the ligand solution in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). The optimal concentration will need to be determined empirically but is often in the range of 10-50 µg/mL.
-
Activate the carboxymethylated dextran sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the ligand solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for initial binding tests).
-
Deactivate the remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of the analyte in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold above and below the expected KD.[11]
-
Inject the analyte solutions over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase after the injection is complete.
-
Between analyte injections, regenerate the sensor surface using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine or high salt buffer).
-
-
Data Analysis: [12]
-
Subtract the reference channel sensorgram from the active channel sensorgram to correct for bulk refractive index changes and non-specific binding.
-
Perform a global fit of the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[13]
-
This fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a powerful technique that directly measures the heat changes associated with a binding event. By titrating a solution of one molecule (the ligand) into a solution of another (the macromolecule), ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
The Causality Behind Experimental Choices in ITC
The quality of ITC data is highly dependent on the accuracy of the concentrations of the macromolecule and ligand. Mismatched buffers between the syringe and the cell can lead to large heats of dilution, obscuring the binding signal. Therefore, it is crucial to dialyze both the protein and the ligand against the same buffer before the experiment. The choice of injection volumes and spacing is also important to ensure that the binding reaction reaches equilibrium between injections.
Experimental Workflow for ITC
Detailed Step-by-Step Protocol for a MicroCal ITC Experiment[10][15]
-
Sample Preparation:
-
Thoroughly dialyze both the protein and the ligand against the same buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
Accurately determine the concentrations of both the protein and the ligand. The protein concentration in the cell is typically in the range of 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.
-
-
Instrument Setup and Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).
-
-
-
Integrate the area under each peak in the raw thermogram to determine the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
-
Fluorescence Polarization (FP): High-Throughput Screening of Binding Interactions
FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[10] When the small tracer is unbound, it tumbles rapidly in solution, leading to a low polarization signal. Upon binding to a larger protein, its rotation is slowed, resulting in an increase in the polarization of the emitted light.[17]
The Causality Behind Experimental Choices in FP
The design of a robust FP assay requires careful consideration of the fluorescent tracer. The fluorophore should not interfere with the binding interaction, and the tracer concentration should be kept at or below the KD of the interaction to ensure a sensitive response.[18] For competitive binding assays, the concentration of the protein should be chosen to give a significant polarization window (typically 50-80% of the tracer bound).[18] It is also important to screen for compounds that are inherently fluorescent, as they can interfere with the assay signal.
Experimental Workflow for FP
Detailed Step-by-Step Protocol for a Competitive FP Binding Assay[19][21][22]
-
Assay Development and Optimization:
-
Determine the optimal concentration of the fluorescent tracer by performing a saturation binding experiment with a fixed concentration of the target protein. The tracer concentration should ideally be ≤ KD.
-
Determine the optimal concentration of the target protein that gives a sufficient assay window (a significant difference in polarization between the bound and free tracer, typically a change of at least 100 mP).[19]
-
-
Competitive Binding Assay:
-
Prepare a solution of the target protein and fluorescent tracer in assay buffer at their predetermined optimal concentrations.
-
In a microplate (e.g., a 384-well black plate), add a dilution series of the unlabeled test compound.
-
Add the protein-tracer pre-mixture to each well.
-
Include controls for no inhibition (protein + tracer + buffer) and background (tracer + buffer).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Plot the measured polarization values as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The IC50 can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the KD of the tracer and its concentration are known.
-
Integrating Computational and Experimental Data: A Holistic Approach
The ultimate goal of this integrated workflow is to build a comprehensive understanding of the molecular recognition event. A successful validation workflow will not only confirm the binding of a computationally identified hit but will also provide valuable data to refine the computational model. For instance, if a compound with a high docking score shows weak binding experimentally, this could indicate that the scoring function is not accurately capturing a key aspect of the interaction, such as a desolvation penalty. Conversely, a potent binder with a modest docking score may suggest an alternative binding mode that was not predicted.
By cyclically informing computational models with robust experimental data, we can enhance the predictive power of in silico methods and accelerate the journey from a virtual hit to a promising lead compound. The experimental techniques outlined in this guide provide the essential tools for this critical validation process, ensuring that drug discovery efforts are built on a solid foundation of empirical evidence.
References
-
Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). International Journal of Molecular Sciences, 25(1), 183. [Link]
-
Docking Binding Affinity - YouTube. (2020, October 23). Retrieved January 23, 2026, from [Link]
-
Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Molecular Docking and QSAR Studies as Computational Tools Exploring the Rescue Ability of F508del CFTR Correctors. (2022). International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Sampling and scoring: A marriage made in heaven - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. (2023). ACS Chemical Biology, 18(1), 107-116. [Link]
-
Ultrahigh-Throughput Virtual Screening Strategies against PPI Targets: A Case Study of STAT Inhibitors - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (n.d.). Retrieved January 23, 2026, from [Link]
-
Surface plasmon resonance. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry, 56(34), 4564-4572. [Link]
-
Characterizing Binding Interactions by ITC - TA Instruments. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 40-44. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fluorescence Polarization (FP) - Molecular Devices. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.). Retrieved January 23, 2026, from [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
How to fit the complex ITC data? - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Supercomputing Multi-Ligand Modeling, Simulation, Wavelet Analysis and Surface Plasmon Resonance to Develop Novel Combination Drugs: A Case Study of Arbidol and Baicalein Against Main Protease of SARS-CoV-2. (2022). International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Binding Affinity via Docking: Fact and Fiction - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Data Sheet SPR Kinetic Affinity Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]
-
Representative binding models for ITC data fitting. - AFFINImeter. (2015, February 2). Retrieved January 23, 2026, from [Link]
-
Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. (2012). Journal of Medicinal Chemistry, 55(3), 1038-1058. [Link]
-
Assessing Scoring Functions for Protein-Ligand Interactions. (2004). Journal of Chemical Information and Computer Sciences, 44(4), 1363-1372. [Link]
-
Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Molecular docking and SPR validation of cap interactions with key... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Machine Learning Scoring Functions for Drug Discovery from Experimental and Computer-Generated Protein–Ligand Structures: Towards Per-Target Scoring Functions. (2023). International Journal of Molecular Sciences, 24(4), 3484. [Link]
-
Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10). Retrieved January 23, 2026, from [Link]
-
Molecular docking-based virtual screening: Challenges in hits identification for Anti-SARS-Cov-2 activity. (2022). Pharmacia, 69(4), 981-992. [Link]
-
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2013). ASSAY and Drug Development Technologies, 11(3), 165-173. [Link]
-
Biacore application guides. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 767-776. [Link]
-
Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors - bioRxiv. (2021, June 18). Retrieved January 23, 2026, from [Link]
-
Steady State - SPR-Pages. (2022, July 15). Retrieved January 23, 2026, from [Link]
Sources
- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 2. Structure-Based Virtual Screening and Functional Validation of Potential Hit Molecules Targeting the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. projects.h-its.org [projects.h-its.org]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. portlandpress.com [portlandpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Representative binding models for ITC data fitting. [blog.affinimeter.com]
- 16. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Safety Operating Guide
Navigating the Unknown: A Guide to Personal Protective Equipment for 2,3-Diphenyl-4-thiazolidinone
A Senior Application Scientist's Protocol for Safe Handling in the Absence of Comprehensive Hazard Data
As researchers and drug development professionals, we are often at the forefront of innovation, working with novel compounds that hold immense promise. However, this pioneering work comes with the critical responsibility of ensuring our own safety and the safety of those around us. 2,3-Diphenyl-4-thiazolidinone is one such compound that, while a valuable building block in medicinal chemistry, lacks a comprehensive and readily available Safety Data Sheet (SDS) from major suppliers. This absence of detailed hazard information necessitates a conservative and meticulous approach to personal protective equipment (PPE) and handling protocols.
This guide is structured to provide you with the essential, immediate safety and logistical information for handling this compound. It is built on the foundational principles of laboratory safety and risk mitigation when dealing with a substance with incompletely characterized toxicological properties.
The Precautionary Principle: Your First Line of Defense
The absence of a specific SDS for this compound means we must operate under the precautionary principle. This principle dictates that in the face of scientific uncertainty about potential harm, we should adopt protective measures. Therefore, the recommendations outlined below are based on a conservative assessment of potential risks associated with a novel heterocyclic compound.
Engineering Controls: Containing the Hazard
Before considering personal protective equipment, it is crucial to implement robust engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation. The face velocity of the fume hood should be verified to be within the optimal range (typically 80-120 feet per minute) to ensure proper containment.
Personal Protective Equipment (PPE): A Multi-Layered Approach
For a compound with unknown hazards, a comprehensive PPE ensemble is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides protection from splashes, and the face shield offers an additional layer of protection for the entire face. |
| Hands | Double-gloving with nitrile gloves | The outer glove can be removed if contaminated, leaving a clean glove underneath. Nitrile offers good chemical resistance to a range of substances. |
| Body | A fully buttoned, long-sleeved lab coat | Protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a fume hood or when there is a risk of aerosolization. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following protocol provides a systematic approach to handling this compound in a laboratory setting.
1. Preparation and Area Designation:
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Ensure that a chemical spill kit is readily accessible.
-
Verify that the safety shower and eyewash station are unobstructed and operational.
2. Donning PPE:
-
Follow the correct sequence for donning PPE to ensure maximum protection:
-
Lab coat
-
Inner pair of nitrile gloves
-
Outer pair of nitrile gloves
-
N95 respirator (if required)
-
Chemical splash goggles
-
Face shield
-
3. Weighing and Transfer:
-
Perform all weighing and transfer operations within the designated area of the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling:
-
Carefully clean all equipment used for handling with an appropriate solvent.
-
Wipe down the designated work area in the fume hood.
5. Doffing PPE:
-
Follow the correct sequence for doffing PPE to prevent cross-contamination:
-
Face shield
-
Outer pair of nitrile gloves
-
Lab coat
-
Chemical splash goggles
-
Inner pair of nitrile gloves
-
N95 respirator (if required)
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Caption: Workflow for handling chemicals with limited safety data.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound, including contaminated PPE and cleaning materials, should be treated as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and disposable lab coats, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solvents, in a separate, labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain.
By adhering to these conservative and systematic procedures, you can confidently and safely work with this compound, advancing your research while prioritizing a culture of safety in your laboratory.
References
-
PubChem Entry for this compound. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
